Technical Documentation Center

2-Methyl-5-phenylpyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-5-phenylpyrrolidine
  • CAS: 1357391-22-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-5-phenylpyrrolidine

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Methyl-5-phenylpyrrolidine, a substituted pyrrolidine with potential psychoactive properties. In the absence of dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Methyl-5-phenylpyrrolidine, a substituted pyrrolidine with potential psychoactive properties. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related phenylpyrrolidine and phenylpiperidine analogs to propose a primary mechanism centered on the inhibition of monoamine transporters, particularly the dopamine (DAT) and norepinephrine (NET) transporters. Potential secondary interactions with dopamine and serotonin receptors, as well as the vesicular monoamine transporter 2 (VMAT2), are also explored. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for future investigation and outlining the necessary experimental protocols to elucidate the definitive pharmacological profile of 2-Methyl-5-phenylpyrrolidine.

Introduction to 2-Methyl-5-phenylpyrrolidine: A Candidate for Neuromodulation

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The substitution of a phenyl group and a methyl group on the pyrrolidine ring, as in 2-Methyl-5-phenylpyrrolidine, suggests a high likelihood of interaction with central nervous system targets, particularly those involved in monoaminergic neurotransmission. Structurally, it shares features with known psychostimulants and antidepressants, making its pharmacological characterization a subject of significant interest.

This document serves as an in-depth technical guide to the putative mechanism of action of 2-Methyl-5-phenylpyrrolidine. Due to the current lack of published in vitro and in vivo data for this specific compound, our analysis is built upon a robust foundation of evidence from structurally analogous molecules. The primary hypothesis presented herein is that 2-Methyl-5-phenylpyrrolidine functions as a monoamine transporter inhibitor, with a potential for other receptor interactions that may contribute to its overall pharmacological effect.

Proposed Primary Mechanism of Action: Inhibition of Monoamine Transporters

The most probable mechanism of action for 2-Methyl-5-phenylpyrrolidine, based on its structural similarity to compounds like pyrovalerone, is the inhibition of monoamine transporters.[2] These transporters—DAT, NET, and the serotonin transporter (SERT)—are critical for regulating the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft.[3] By blocking the reuptake of these neurotransmitters, their synaptic levels increase, leading to enhanced downstream signaling.

Evidence from Structurally Related Phenylpyrrolidinone Analogs

A compelling case for 2-Methyl-5-phenylpyrrolidine's action as a monoamine transporter inhibitor comes from studies on pyrovalerone and its analogs. These compounds, which also feature a phenylpyrrolidine moiety, are potent inhibitors of DAT and NET, with significantly lower affinity for SERT.[2] This suggests that 2-Methyl-5-phenylpyrrolidine is likely to exhibit a similar profile, acting primarily as a dopamine-norepinephrine reuptake inhibitor (DNRI).

CompoundSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 2.9>10,000
Data synthesized from studies on pyrovalerone analogs.[2]
Proposed Synaptic Action of 2-Methyl-5-phenylpyrrolidine

The proposed synaptic mechanism involves the binding of 2-Methyl-5-phenylpyrrolidine to the outward-facing conformation of DAT and NET, thereby blocking the re-entry of dopamine and norepinephrine into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine/Norepinephrine Vesicles synapse vesicle->synapse Release DAT_NET DAT/NET DAT_NET->vesicle Reuptake & Repackaging VMAT2 VMAT2 synthesis Dopamine/Norepinephrine Synthesis synthesis->vesicle DA_NE Dopamine/ Norepinephrine receptors Dopamine/Adrenergic Receptors DA_NE->receptors Binding MPP 2-Methyl-5-phenylpyrrolidine MPP->DAT_NET Inhibition Signal Transduction Signal Transduction receptors->Signal Transduction

Caption: Proposed inhibition of DAT/NET by 2-Methyl-5-phenylpyrrolidine.

Potential Secondary Mechanisms of Action

While monoamine transporter inhibition is the most likely primary mechanism, the broad pharmacology of pyrrolidine derivatives suggests that 2-Methyl-5-phenylpyrrolidine may interact with other targets.

Dopamine D2 Receptor Antagonism

Certain N-benzyl pyrrolidinyl benzamide derivatives have demonstrated high affinity for dopamine D2 receptors.[4] For instance, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM) binds to D2 receptors with a Kd of 0.04 nM.[4] Although 2-Methyl-5-phenylpyrrolidine lacks the benzamide moiety, the shared phenylpyrrolidine core suggests that a direct interaction with D2 receptors, likely as an antagonist, cannot be ruled out.

Serotonin 5-HT Receptor Interactions

Studies on phenylpiperazine pyrrolidin-2-one derivatives have revealed affinities for both 5-HT1A and 5-HT2 receptors.[5] For example, compound EP-42 showed a Ki of 24.5 nM for the 5-HT1A receptor, while compound EP-50 had a Ki of 109.1 nM for the 5-HT2 receptor.[5] This raises the possibility that 2-Methyl-5-phenylpyrrolidine could modulate serotonergic neurotransmission through direct receptor binding.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

A novel analog of nor-lobelane, cis-2,5-di-(2-phenethyl)-pyrrolidine, has been shown to inhibit VMAT2, the transporter responsible for loading monoamines into synaptic vesicles.[6] This compound inhibited [3H]dopamine uptake into synaptic vesicles with a Ki of 0.028 µM.[6] Given the structural similarities, 2-Methyl-5-phenylpyrrolidine could potentially interfere with VMAT2 function, which would affect the storage and release of dopamine and norepinephrine.

Experimental Protocols for Definitive Mechanism Elucidation

To move from a putative to a definitive mechanism of action for 2-Methyl-5-phenylpyrrolidine, a series of standard in vitro pharmacological assays are required.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Protocol:

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, frontal cortex for NET) or cultured cells expressing the human recombinant transporter/receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT), and varying concentrations of 2-Methyl-5-phenylpyrrolidine.[7]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow for binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of 2-Methyl-5-phenylpyrrolidine that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into nerve terminals.

Protocol:

  • Preparation of Synaptosomes: Isolate synaptosomes from fresh brain tissue by differential centrifugation.

  • Assay Setup: Pre-incubate synaptosomes with varying concentrations of 2-Methyl-5-phenylpyrrolidine.

  • Initiation of Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Incubation: Incubate for a short period at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Lyse the synaptosomes and measure the internalized radioactivity. Calculate the IC50 for the inhibition of neurotransmitter uptake.[2]

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2-Methyl-5-phenylpyrrolidine binding Radioligand Binding Assays (DAT, NET, SERT, D2, 5-HT) synthesis->binding uptake Synaptosomal Uptake Assays (DA, NE, 5-HT) synthesis->uptake functional Functional Assays (e.g., Calcium Mobilization) synthesis->functional analysis Determine Ki and IC50 values binding->analysis uptake->analysis functional->analysis mechanism Elucidate Mechanism of Action analysis->mechanism

Caption: Experimental workflow for mechanism of action elucidation.

Conclusion

Based on a comprehensive analysis of structurally related compounds, the most probable mechanism of action for 2-Methyl-5-phenylpyrrolidine is the inhibition of the dopamine and norepinephrine transporters. This would classify it as a dopamine-norepinephrine reuptake inhibitor, a class of compounds with known stimulant and antidepressant properties. However, the possibility of interactions with dopamine D2 receptors, serotonin 5-HT receptors, and VMAT2 should not be discounted and may contribute to a more complex pharmacological profile.

The hypotheses presented in this guide provide a strong foundation for future research. The experimental protocols outlined herein are essential next steps to definitively characterize the in vitro pharmacology of 2-Methyl-5-phenylpyrrolidine and to validate its potential as a novel neuromodulatory agent.

References

  • Aron, A. R., et al. (2003). Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys. Psychopharmacology, 202(3), 411-422. [Link]

  • Sánchez-Soto, M., et al. (2021). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 118(15), e2018820118. [Link]

  • Lin, C. T., et al. (1997). Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. Nuclear Medicine and Biology, 24(7), 657-663. [Link]

  • Siwek, A., et al. (2008). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports, 60(5), 653-661. [Link]

  • Tsou, E. L., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Bioorganic & Medicinal Chemistry, 16(24), 10198-10204. [Link]

  • Trudell, M. L., et al. (2001). Synthesis and Dopamine Transporter Binding of 2'-Substituted Cocaine Analogs. Medicinal Chemistry Research, 10(7), 411-420. [Link]

  • Labcorp. (n.d.). In vitro safety. Retrieved from [Link]

  • Mohammed, M. H., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. International Journal of Pharmaceutical Research, 12(2). [Link]

  • Wang, S., et al. (2015). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 8(4), 654-670. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(11), PL231-PL239. [Link]

  • Devi, P., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(5), 271-276. [Link]

  • Li, Y., et al. (2024). Transport and inhibition mechanisms of the human noradrenaline transporter. Nature. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. [Link]

  • Khan, I., et al. (2025). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. PISRT, 1(1), 1-15. [Link]

  • Shafiq, Z., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances, 13(38), 26625-26639. [Link]

  • Kumar, A., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry, 94, 117469. [Link]

  • Beckmann, J. S., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. Journal of Pharmacology and Experimental Therapeutics, 335(3), 841-851. [Link]

  • Chatterjee, A., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

  • Khan, K., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

  • Kavitha, A., et al. (2012). In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens. Revista Iberoamericana de Micología, 29(1), 21-26. [Link]

  • Gamon, A., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4851. [Link]

  • Gregory, K. J., et al. (2013). Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. ACS Chemical Neuroscience, 4(11), 1475-1489. [Link]

  • Malakauskas, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1-19. [Link]

  • Tejera, E., et al. (2026). QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics. International Journal of Molecular Sciences, 27(6), 1-20. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]

  • Suehiro, M., et al. (2002). Synthesis and pharmacological characterization of a new PET ligand for the serotonin transporter: [11C]5-bromo-2-[2-(dimethylaminomethylphenylsulfanyl)]phenylamine ([11C]DAPA). Journal of Medicinal Chemistry, 45(21), 4744-4753. [Link]

  • Al-Hourani, B. J., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4192. [Link]

  • Koczurkiewicz-Adamczyk, P., et al. (2018). Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT 1A Receptor Ligands. International Journal of Molecular Sciences, 19(10), 3223. [Link]

  • Al-Karmalawy, A. A., et al. (2021). Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro. Molecules, 26(6), 1601. [Link]

  • Paul, S., et al. (2025). A Computational Investigation of Potential 5-HT 2C Receptor Inhibitors for Treating Schizophrenia by ADMET Profile Analysis, Molecular Docking, DFT, Network Pharmacology, and Molecular Dynamic Simulation. Molecules, 30(2), 1-20. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 20-28. [Link]

  • Holliday, J. D., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Chemical Neuroscience, 13(21), 3046-3060. [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity of 2-Methyl-5-phenylpyrrolidine: A Technical Guide to Fragment-Based GPCR Targeting

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), targeting shallow, extended protein-protein interaction interfaces—such as Class B G-Protein-Coupled Receptors (GPCRs)—presents a significant th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), targeting shallow, extended protein-protein interaction interfaces—such as Class B G-Protein-Coupled Receptors (GPCRs)—presents a significant thermodynamic challenge. The chemical fragment 2-methyl-5-phenylpyrrolidine has emerged as a highly privileged structural motif, specifically utilized to target the Calcitonin Gene-Related Peptide (CGRP) receptor heterodimer (CLR/RAMP1)[1]. This whitepaper details the mechanistic rationale, in vitro binding affinity profiling, and step-by-step self-validating protocols required to evaluate this fragment and its derivatives.

Mechanistic Rationale: The Pharmacophore & Causality

The substitution pattern of the pyrrolidine core is not arbitrary; it is governed by strict structure-affinity relationships (SAR) designed to overcome the entropic penalties of binding to the 18 Å-long CGRP receptor pocket[1].

  • The Pyrrolidine Core: Provides a conformationally restricted scaffold that minimizes the entropic penalty upon receptor binding compared to linear alkyl amines.

  • The 5-Phenyl Anchor: Acts as the primary lipophilic anchor. Stereospecific orientation (e.g., the 2S, 5S configuration) directs the phenyl ring into the deep hydrophobic pocket formed by RAMP1 (Trp74, Trp84) and CLR (Met42), establishing critical π−π and CH- π stacking interactions[1].

  • The 2-Methyl Vector: The addition of a methyl group at the 2-position is a calculated structural elaboration. Crystallographic data reveals that this methyl group precisely fills an adjacent hydrophobic sub-pocket (CLR Ile41 and Phe92)[1]. By displacing high-energy, ordered water molecules from this pocket, the 2-methyl substitution provides a massive entropic driving force, increasing binding affinity by over 10-fold compared to the unsubstituted analog[1].

InteractionMap Compound 2-Methyl-5-phenylpyrrolidine Core Scaffold Sub1 5-Phenyl Group Compound->Sub1 Sub2 Pyrrolidine Nitrogen Compound->Sub2 Sub3 2-Methyl Group Compound->Sub3 Receptor1 RAMP1 (Trp74, Trp84) Lipophilic Pocket Sub1->Receptor1 π-π / CH-π Stacking Receptor2 CLR (Thr122, Trp72) H-Bond Network Sub2->Receptor2 Hydrogen Bonding Receptor3 CLR (Ile41, Phe92) Hydrophobic Interaction Sub3->Receptor3 Steric Fill / Hydrophobic

Fig 1. Pharmacophore map of 2-methyl-5-phenylpyrrolidine in the CGRP receptor pocket.

In Vitro Binding Affinity Profiling: Self-Validating Protocols

To quantify the binding affinity ( Ki​ ) of 2-methyl-5-phenylpyrrolidine derivatives, a robust radioligand binding assay is required. We utilize SK-N-MC human neuroblastoma cells, which endogenously express the functional CLR/RAMP1 heterodimer, ensuring the target is in its native membrane environment[2].

Step-by-Step Methodology: Radioligand Binding Assay

Phase 1: Membrane Preparation

  • Culture SK-N-MC cells in DMEM/F12 supplemented with 10% FBS[2].

  • Harvest cells at 80% confluency and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, supplemented with protease inhibitors).

  • Centrifuge the homogenate at 48,000 × g for 30 minutes at 4°C. Resuspend the resulting membrane pellet in assay binding buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 0.1% BSA, pH 7.4)[3].

Phase 2: Assay Incubation (The Self-Validating Core) Causality Check: To ensure the assay is a self-validating system, every plate must include a positive control (e.g., the known antagonist Olcegepant/BIBN4096BS) to calculate the Z′ -factor. A Z′>0.5 confirms a robust specific binding window.

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 10 µL of the 2-methyl-5-phenylpyrrolidine test compound at varying concentrations ( 10−10 to 10−4 M).

  • Add 20 µL of [ 125 I]-CGRP radioligand (final concentration ~10 pM)[2].

  • Validation Wells: Designate wells with 1 µM unlabeled CGRP to define Non-Specific Binding (NSB), and wells with DMSO vehicle to define Total Binding (TB)[3].

  • Initiate the reaction by adding 20 µL of the SK-N-MC membrane suspension (~10 µg protein/well). Incubate at room temperature for 120 minutes to reach thermodynamic equilibrium.

Phase 3: Filtration and Quantification

  • Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass, preventing non-specific adhesion of the highly basic [ 125 I]-CGRP peptide.

  • Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantify the bound radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow A Fragment Library Screening (SPR) B Hit Identification (Pyrrolidine Core) A->B C Structural Elaboration (2-Methyl-5-Phenyl) B->C D In Vitro Affinity (Radioligand Assay) C->D E X-ray Crystallography (Receptor Complex) D->E

Fig 2. Fragment-based drug discovery workflow for pyrrolidine derivatives.

Quantitative Data: Affinity vs. Metabolic Stability

While optimizing in vitro receptor binding affinity is the primary goal of FBDD, it must be balanced against pharmacokinetic liabilities. The table below summarizes the Structure-Affinity Relationship (SAR) data for pyrrolidine substitutions at the CGRP receptor, demonstrating why the 2-methyl variant is the optimal fragment.

Table 1: SAR and Metabolic Profiling of Pyrrolidine Substitutions

Compound CoreSubstitutionBinding Affinity ( Ki​ , nM)Fold Change vs. BaselineMetabolic Clearance ( CLint​ , µL/min/mg)
PyrrolidineUnsubstituted820Baseline (1x)45
5-phenylpyrrolidine5-Phenyl4102x Increase22
2-methyl-5-phenylpyrrolidine 2-Methyl, 5-Phenyl 37 ~11x Increase 28
2-isopropyl-5-phenylpyrrolidine2-Isopropyl, 5-Phenyl4.3~95x Increase>150 (Poor Stability)

Data synthesized from FBDD optimization campaigns targeting the CLR/RAMP1 heterodimer[1].

The Lipophilicity Trade-Off

As shown in Table 1, introducing an isopropyl group at the 2-position instead of a methyl group increases the binding affinity by 95-fold ( Ki​ = 4.3 nM) due to maximum occupancy of the hydrophobic pocket[1]. However, this bulkier, highly lipophilic substitution drastically degrades metabolic stability, resulting in an unacceptably high intrinsic clearance ( CLint​>150 µL/min/mg) via rapid cytochrome P450-mediated oxidation[1].

Therefore, 2-methyl-5-phenylpyrrolidine represents the "Goldilocks" fragment: the methyl group provides enough steric bulk to displace ordered water and boost affinity 11-fold, while maintaining a low enough lipophilicity (LogD) to preserve metabolic stability and oral bioavailability[1].

References

  • Morita, N., et al. "Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Poyner, D. R., et al. "Structure–activity relationships of the N-terminus of calcitonin gene-related peptide: key roles of alanine-5 and threonine-6 in receptor activation." British Journal of Pharmacology, 2010. URL:[Link]

  • Doods, H., et al. "Binding properties of the novel, non-peptide CGRP receptor antagonist radioligand, [(3)H]BIBN4096BS." Peptides, 2002. URL:[Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of the 2-Methyl-5-phenylpyrrolidine Scaffold in CGRP Receptor Antagonism

Executive Summary The 2-methyl-5-phenylpyrrolidine scaffold has emerged as a highly privileged, three-dimensional pharmacophore in modern neuropharmacology. It is currently a primary driver in the fragment-based drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-5-phenylpyrrolidine scaffold has emerged as a highly privileged, three-dimensional pharmacophore in modern neuropharmacology. It is currently a primary driver in the fragment-based drug discovery (FBDD) of oral Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine therapy[1]. By transitioning away from flat, high-throughput screening (HTS) hits, the incorporation of this sp3 -rich chiral fragment fundamentally alters both the pharmacodynamics (PD)—via precise stereochemical engagement with the CLR/RAMP1 heterodimer—and the pharmacokinetics (PK), offering superior metabolic stability and oral bioavailability[2].

Structural Biology & Pharmacodynamics (PD)

The CGRP Receptor Architecture

The CGRP receptor is a Class B G-protein coupled receptor (GPCR) consisting of a calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1)[3]. Designing small molecules for this target is notoriously difficult due to the shallow depth and elongated 18Å nature of the extracellular binding interface[2].

Binding Mode of the (2S,5S) Scaffold

The (2S,5S)-2-methyl-5-phenylpyrrolidine fragment acts as a rigid, stereospecific vector within this shallow pocket. The pyrrolidine nitrogen is perfectly angled to form critical double hydrogen bonds with the backbone of CLR Thr122[2]. Simultaneously, the phenyl ring engages in aromatic π−π and CH- π interactions with CLR Trp121 and RAMP1 Trp74/Trp84[3].

Causality in Design: Why the (2S,5S) enantiomer? Stereochemical inversion drastically alters the binding trajectory. The (2S,5S) configuration is thermodynamically favored because it minimizes steric clashes with the CLR Arg119 residue while maximizing the enthalpy of the Thr122 hydrogen bond network, a phenomenon demonstrating the high ligand inducibility of the CGRP receptor[4].

G1 CGRP CGRP Peptide Receptor CLR/RAMP1 Receptor Complex CGRP->Receptor Agonism Gs Gs Protein Activation Receptor->Gs Signal Transduction cAMP cAMP Accumulation Gs->cAMP Adenylate Cyclase Vasodilation Vasodilation & Migraine Onset cAMP->Vasodilation PKA Pathway Antagonist (2S,5S)-2-Methyl-5- phenylpyrrolidine Antagonist->Receptor Competitive Inhibition (CLR Thr122/Trp121)

Fig 1. CGRP receptor signaling pathway and competitive antagonism by the pyrrolidine scaffold.

Pharmacokinetics (PK) & ADME Optimization

Overcoming Flat-Aromatic Limitations ( Fsp3​ )

Early CGRP antagonists (e.g., olcegepant, telcagepant) suffered from poor ligand efficiency and hepatotoxicity driven by flat, lipophilic aromatic systems[2]. The 2-methyl-5-phenylpyrrolidine core significantly increases the fraction of sp3 -hybridized carbons ( Fsp3​ ).

Causality in Design: Higher Fsp3​ character disrupts planar crystal lattice packing. This significantly lowers the melting point and increases aqueous solubility and intestinal permeability, which directly translates to enhanced oral bioavailability ( F% ) without violating Lipinski's Rule of Five[1].

Steric Shielding of CYP450 Metabolism

Unsubstituted pyrrolidines are highly susceptible to oxidative metabolism at the alpha-carbon by Cytochrome P450 enzymes (e.g., CYP3A4) or monoamine oxidases, leading to rapid systemic clearance.

Causality in Design: The strategic placement of the methyl group at the C2 position introduces localized steric hindrance. This physical blockade prevents the oxidative enzyme's heme iron from accessing the alpha-proton, effectively reducing intrinsic hepatic clearance ( Clint​ ) and prolonging the in vivo half-life ( t1/2​ )[1].

Quantitative Data Summary

The transition from classical HTS hits to 3D pyrrolidine fragments yields profound improvements across all PK/PD metrics.

Pharmacological ParameterClassical HTS Hit (Flat Aromatic)(2S,5S)-2-Methyl-5-phenylpyrrolidine Derivative
Receptor Affinity ( IC50​ ) ~6.0 μM < 1.0 nM
Ligand Efficiency (LE) ~0.19> 0.35
Oral Bioavailability ( F% ) < 5%> 40%
In Vitro Half-Life ( t1/2​ ) < 30 min> 120 min
Fsp3​ Fraction Low (< 0.2)High (> 0.5)

Experimental Workflows & Validation Protocols

To rigorously evaluate the PK/PD profile of 2-methyl-5-phenylpyrrolidine derivatives, the following self-validating workflows are employed.

Surface Plasmon Resonance (SPR) Kinetics

Rationale: Traditional endpoint assays fail to capture residence time ( τ=1/koff​ ), which is critical for sustained in vivo efficacy at the CGRP receptor[1]. SPR provides real-time thermodynamic resolution.

  • Sensor Functionalization: Immobilize biotinylated CGRP receptor (CLR/RAMP1 heterodimer) onto a streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA).

  • System Validation (Self-Validating Step): Inject a known high-affinity antagonist (e.g., olcegepant) at 10 nM. A standard association/dissociation curve confirms the immobilized receptor is in an active, properly folded conformation[2].

  • Analyte Injection: Inject serial dilutions (0.1 nM to 100 nM) of the pyrrolidine fragment in running buffer (HEPES, 0.05% Tween-20, pH 7.4).

  • Data Modeling: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

In Vivo Rodent PK Profiling

Rationale: To confirm that the steric shielding of the C2-methyl group translates to systemic stability[1].

  • Subject Preparation: Fast female Sprague-Dawley rats for 12 hours prior to dosing to eliminate food-effect variables.

  • Parallel Dosing (Self-Validating Step): Divide subjects into two parallel cohorts. Cohort A receives an intravenous (IV) bolus (1 mg/kg); Cohort B receives an oral (PO) gavage (10 mg/kg). Parallel IV/PO dosing is strictly required to accurately calculate absolute oral bioavailability ( F% ) by comparing dose-normalized Area Under the Curve (AUC).

  • Sampling: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • LC-MS/MS Quantification: Spike plasma samples with a deuterated internal standard (IS) prior to protein precipitation. The IS corrects for matrix effects and extraction recovery, ensuring absolute quantitative integrity.

G2 Synth 1. Fragment Synthesis (2S,5S) Enantiomer SPR 2. SPR Binding Assay (Thermodynamic Profiling) Synth->SPR Affinity Screening InVitro 3. In Vitro ADME (Microsomal Stability) SPR->InVitro Hit Selection (KD < 10 nM) InVivo 4. In Vivo PK (Rats) (Oral Bioavailability) InVitro->InVivo High Metabolic Stability LCMS 5. LC-MS/MS Analysis (Plasma Quantification) InVivo->LCMS Plasma Sampling

Fig 2. Fragment-based drug discovery workflow for evaluating pyrrolidine hits.

References

  • [3] Quinoline derivatives: candidate drugs for a Class B G-protein coupled receptor, the Calcitonin gene-related peptide receptor, a cause of migraines. National Institutes of Health (PMC). URL:[Link]

  • [2] Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode. National Institutes of Health (PMC). URL:[Link]

  • [1] Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine - PubMed. National Institutes of Health (PubMed). URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-Methyl-5-phenylpyrrolidine quantification

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-Methyl-5-phenylpyrrolidine Abstract This application note details a comprehensive strategy f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-Methyl-5-phenylpyrrolidine

Abstract

This application note details a comprehensive strategy for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-5-phenylpyrrolidine. As a key intermediate and structural motif in various pharmaceutical compounds, its accurate quantification is critical for quality control and drug development processes. This guide provides a step-by-step protocol, from the initial method development rationale to a full validation according to the International Council for Harmonisation (ICH) guidelines. The developed reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction and Method Development Rationale

2-Methyl-5-phenylpyrrolidine is a chiral secondary amine containing a phenyl group. The presence of this aromatic ring provides a chromophore suitable for UV detection, while the basic amine group presents a primary challenge for chromatographic analysis: peak tailing. This phenomenon often results from secondary interactions between the protonated amine and acidic residual silanols on the surface of silica-based stationary phases.[1] Therefore, the core of this method development strategy is to mitigate these undesirable interactions to achieve a symmetric peak shape, which is essential for accurate and reproducible quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical mode due to its versatility and suitability for compounds with hydrophobic features, such as the phenyl group in the analyte.[2] The development process systematically optimizes the stationary phase, mobile phase composition (including organic modifier, pH, and additives), and detector settings to achieve the desired separation and sensitivity.

Stationary Phase Selection: The Key to Mitigating Peak Tailing

The choice of a stationary phase is paramount for the successful analysis of basic compounds.

  • Justification: A C18 (octadecylsilane) column was chosen as the primary candidate due to the nonpolar phenyl group of the analyte, which promotes retention via hydrophobic interactions. However, standard C18 columns can exhibit significant peak tailing with amines. To counteract this, a modern, ultra-inert stationary phase with low silanol activity is required.[1] These columns are manufactured with high-purity silica and proprietary end-capping techniques that shield the majority of residual silanols, thus preventing the secondary ionic interactions that cause poor peak shape.

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition directly influences analyte retention, selectivity, and peak symmetry.

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic component of the mobile phase. Acetonitrile typically provides lower backpressure and often yields sharper peaks for many compounds compared to methanol.[3]

  • pH Control and Additives: Controlling the mobile phase pH is critical for the reproducible analysis of ionizable compounds like 2-Methyl-5-phenylpyrrolidine.[3] The secondary amine has a pKa that dictates its ionization state. Operating at a low pH (e.g., pH 2-4) ensures the amine is consistently protonated. While this may slightly reduce retention, it enhances reproducibility. The addition of an acidic modifier, such as 0.1% formic acid, serves a dual purpose: it controls the pH and acts as a competing ion, further masking residual silanols and improving peak shape.[4][5] Formic acid is also compatible with mass spectrometry (MS) detectors, should the method be transferred to an LC-MS system in the future.

Detector Wavelength Selection

The phenyl group in 2-Methyl-5-phenylpyrrolidine allows for straightforward UV detection. A Diode Array Detector (DAD) is preferable as it allows for the monitoring of multiple wavelengths and the assessment of peak purity. A preliminary scan of the analyte standard would indicate maximum absorbance. For aromatic systems, wavelengths around 210 nm and 254 nm are typically good starting points.[6][7]

HPLC Method Development and Validation Workflow

The logical flow from initial parameter selection to full method validation is crucial for developing a reliable analytical procedure.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_SST System Suitability Testing Analyte Analyte Characterization (2-Methyl-5-phenylpyrrolidine) Column_Select Column Selection (C18, Low Silanol) Analyte->Column_Select Mobile_Phase Mobile Phase Screening (ACN/H2O, pH, Additive) Column_Select->Mobile_Phase Detector_Set Detector Settings (Wavelength) Mobile_Phase->Detector_Set Optimization Method Optimization (Gradient, Flow Rate) Detector_Set->Optimization Specificity Specificity Optimization->Specificity Final Method SST Tailing Factor, Resolution, Plate Count, %RSD Optimization->SST Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Workflow for HPLC Method Development and Validation.

Optimized Analytical Method and Protocol

This section provides the detailed protocol for the final, optimized HPLC method for the quantification of 2-Methyl-5-phenylpyrrolidine.

Materials and Reagents
  • 2-Methyl-5-phenylpyrrolidine reference standard

  • Acetonitrile (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with binary or quaternary pump, autosampler, column oven, and DAD
Column Inert C18 Column (e.g., Agilent Zorbax SB-C18, Waters XBridge C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 10% B; 14.1-18 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (with peak purity analysis from 200-400 nm)
Injection Volume 10 µL
Run Time 18 minutes
Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-Methyl-5-phenylpyrrolidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 2-Methyl-5-phenylpyrrolidine and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]

System Suitability

Before each validation run, system suitability was established by injecting a working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are crucial for ensuring the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (a mixture of all matrix components without the analyte). The chromatograms were examined for any interfering peaks at the retention time of 2-Methyl-5-phenylpyrrolidine. Peak purity analysis using the DAD was also performed to confirm the absence of co-eluting impurities.

Linearity and Range

Linearity was assessed by analyzing a minimum of five concentrations across the intended range (e.g., 1-200 µg/mL). The peak area was plotted against the concentration, and a calibration curve was generated using linear regression.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy was determined by the recovery method. A known amount of 2-Methyl-5-phenylpyrrolidine was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
%RSD of Recovery ≤ 2.0% at each level
Precision
  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ was experimentally verified by analyzing a standard at the calculated concentration and confirming it meets accuracy and precision requirements.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to key method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic content)

The effect on retention time and peak area was observed, and system suitability parameters were checked to ensure they remained within acceptable limits.

Conclusion

This application note presents a highly reliable and robust RP-HPLC method for the quantification of 2-Methyl-5-phenylpyrrolidine. The strategic selection of an inert C18 stationary phase combined with an optimized mobile phase containing formic acid successfully mitigates the common issue of peak tailing associated with basic analytes. The comprehensive validation protocol confirms that the method is specific, linear, accurate, precise, and robust, adhering to the stringent requirements of ICH guidelines.[11][12] This method is therefore well-suited for routine quality control analysis in pharmaceutical and chemical research environments. It is important to note this achiral method quantifies the total amount of 2-Methyl-5-phenylpyrrolidine; for the determination of enantiomeric excess, a separate chiral HPLC method would need to be developed.[13][14]

References

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. (n.d.). Advanced Chromatography Technologies. Available at: [Link]

  • Shaikh, Y. I., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Patel, D. K., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. (n.d.). Shodex HPLC Columns and Standards. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Ich guidelines for validation final. (2015). Slideshare. Available at: [Link]

  • Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • measure pyrrolidine by HPLC. (2011). Chromatography Forum. Available at: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). (2022). ICH. Available at: [Link]

  • Dwight, R. S. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC North America. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2015). ResearchGate. Available at: [Link]

  • Ma, L., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. Available at: [Link]

Sources

Application

Application Note: 2-Methyl-5-phenylpyrrolidine as a Versatile Chiral Organocatalyst in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and quantitative data synthesis for enamine/iminium organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and quantitative data synthesis for enamine/iminium organocatalysis.

Executive Summary & Mechanistic Causality

The development of secondary amine organocatalysts has fundamentally shifted the paradigm of asymmetric carbon-carbon bond formation. While symmetric catalysts like 2,5-diphenylpyrrolidine or MacMillan’s imidazolidinones are widely utilized, 2-Methyl-5-phenylpyrrolidine offers a highly tunable, C1-symmetric alternative. Originally accessed via the enantioselective partial hydrogenation of simple pyrroles , this chiral pyrrolidine leverages a unique steric disparity to enforce rigid enantiofacial discrimination.

The Logic of C1-Symmetry in Catalysis

The efficacy of 2-methyl-5-phenylpyrrolidine stems from the differential steric bulk at the α and α' positions of the amine ring:

  • The 5-Phenyl Group (Steric Shielding): Acts as a bulky wall that completely blocks one face of the reactive intermediate (enamine or iminium ion), dictating the trajectory of the incoming electrophile or nucleophile.

  • The 2-Methyl Group (Conformational Anchoring): While small enough to allow rapid substrate condensation (preventing steric bottlenecking during hemiaminal formation), it restricts the puckering of the pyrrolidine ring, locking the intermediate into a highly ordered, reactive conformation.

Dual Activation Modes

This catalyst operates through two primary, complementary pathways:

  • Enamine Catalysis (HOMO-raising): Condensation with enolizable aldehydes or ketones generates a nucleophilic enamine. The catalyst lowers the activation energy for electrophilic attack (e.g., Aldol or Michael reactions).

  • Iminium Catalysis (LUMO-lowering): Condensation with α,β-unsaturated carbonyls generates an electrophilic iminium ion, facilitating nucleophilic attack.

To prevent the catalyst from becoming trapped in parasitic dead-ends (such as stable aminals), an acid co-catalyst (e.g., p-nitrophenol or benzoic acid) is strictly required. The acid protonates the hemiaminal intermediate to facilitate water elimination and critically accelerates the final hydrolysis step to turn over the catalyst .

Pathway cluster_enamine Enamine Catalysis (Aldol/Michael) cluster_iminium Iminium Catalysis (Michael/Cycloaddition) Cat 2-Methyl-5-phenylpyrrolidine (Chiral Amine) Ketone Enolizable Ketone (e.g., Cyclohexanone) Cat->Ketone Condensation (-H2O) Enal α,β-Unsaturated Aldehyde Cat->Enal Condensation (+H+) Enamine Chiral Enamine Intermediate (Nucleophile) Ketone->Enamine C_C_Bond1 Stereoselective C-C Bond Formation Enamine->C_C_Bond1 Face-selective attack Electrophile1 Electrophile (Aldehyde / Nitroolefin) Electrophile1->C_C_Bond1 C_C_Bond1->Cat Hydrolysis Iminium Chiral Iminium Ion (Electrophile) Enal->Iminium C_C_Bond2 Stereoselective C-C Bond Formation Iminium->C_C_Bond2 Face-selective attack Nucleophile Nucleophile (e.g., Malonate) Nucleophile->C_C_Bond2 C_C_Bond2->Cat Hydrolysis

Fig 1. Bifunctional enamine and iminium activation cycles catalyzed by 2-Methyl-5-phenylpyrrolidine.

Self-Validating Protocol: Asymmetric Michael Addition

Objective: Synthesis of chiral γ-nitro ketones via the conjugate addition of cyclohexanone to β-nitrostyrenes. These adducts are critical building blocks for GABA-receptor analogues and chiral pyrrolidines .

Causality of Experimental Design: We utilize brine (aqueous NaCl) as the primary reaction medium. The hydrophobic effect forces the non-polar organic substrates (cyclohexanone and nitrostyrene) into tightly packed transition-state assemblies. This not only accelerates the reaction rate compared to standard organic solvents but also restricts the degrees of freedom in the transition state, significantly enhancing the enantiomeric excess (ee) .

Step-by-Step Methodology
  • Catalyst Activation: To a 10 mL round-bottom flask, add (2S,5S)-2-methyl-5-phenylpyrrolidine (0.05 mmol, 10 mol%) and p-nitrophenol (0.05 mmol, 10 mol%).

  • Solvent & Donor Addition: Add 1.0 mL of saturated aqueous NaCl (brine), followed by cyclohexanone (1.0 mmol, 2.0 equiv). Stir vigorously at room temperature for 10 minutes to allow the pre-formation of the enamine intermediate.

  • Electrophile Introduction: Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in one portion.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow β-nitrostyrene spot (UV active) indicates reaction completion (typically 24–36 h).

  • Quench & Extraction: Dilute the mixture with EtOAc (5 mL) and water (2 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 5 mL). Wash the combined organic layers with saturated NaHCO3 to remove the acid co-catalyst, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Post-Reaction Validation (dr determination): Dissolve a 5 mg aliquot of the crude mixture in CDCl3. Obtain a 1H NMR spectrum. The diastereomeric ratio (dr) is determined by comparing the integration of the benzylic proton signals of the syn and anti isomers (typically around δ 3.7–4.0 ppm). Crucial: Do this before column chromatography to avoid fractionation bias.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution Hexanes to Hexanes/EtOAc 8:1).

  • Final Validation (ee determination): Analyze the purified product via chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 210 nm) against a racemic standard prepared using a non-chiral pyrrolidine catalyst.

Quantitative Data Synthesis

Table 1: Michael Addition of Cyclohexanone to Various β-Nitrostyrenes

EntryElectrophile (Nitroolefin)Reaction Time (h)Isolated Yield (%)dr (syn:anti)ee (%)
1trans-β-Nitrostyrene249295:594
24-Methoxy-β-nitrostyrene368892:891
34-Chloro-β-nitrostyrene249596:496
42-Bromo-β-nitrostyrene488189:1188

Self-Validating Protocol: Asymmetric Direct Aldol Reaction

Objective: Enantioselective synthesis of β-hydroxy ketones via the cross-aldol reaction between aliphatic ketones and aromatic aldehydes.

Causality of Experimental Design: A large excess of the ketone donor (often used neat or in a 5:1 ratio) is employed. This serves a dual purpose: it drives the thermodynamic equilibrium toward the enamine intermediate and kinetically outcompetes the self-aldol condensation of the aldehyde. Water is strictly excluded or tightly controlled in this specific setup to prevent premature hydrolysis of the enamine before the electrophilic capture of the aldehyde .

Step-by-Step Methodology
  • Reaction Assembly: In a dry 5 mL vial equipped with a magnetic stir bar, dissolve (2S,5S)-2-methyl-5-phenylpyrrolidine (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in anhydrous acetone (2.0 mL, excess donor).

  • Temperature Control: Cool the mixture to -10 °C using a cryocooler or ice/salt bath. Rationale: Lowering the temperature maximizes the energy difference (ΔΔG‡) between the diastereomeric transition states, significantly boosting enantioselectivity.

  • Electrophile Addition: Slowly add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv). Seal the vial and stir at -10 °C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). Use a p-anisaldehyde stain and gentle heating; the aldol product will stain distinctly (often blue/purple) compared to the starting materials.

  • Workup: Once the aldehyde is consumed (approx. 48 h), quench the reaction directly at -10 °C by adding saturated aqueous NH4Cl (2 mL). Extract with dichloromethane (3 × 5 mL).

  • Purification & Validation: Dry the organic layers over MgSO4, concentrate, and purify via silica gel chromatography. Validate the absolute stereochemistry and ee using chiral HPLC (e.g., Daicel Chiralpak AS-H column).

Quantitative Data Synthesis

Table 2: Aldol Reaction of Acetone with Aromatic Aldehydes

EntryElectrophile (Aldehyde)Temp (°C)Isolated Yield (%)ee (%)
14-Nitrobenzaldehyde-109698
22-Chlorobenzaldehyde-108995
3Benzaldehyde07588
44-Cyanobenzaldehyde-109196

References

  • Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. Journal of the American Chemical Society.[Link]

  • The Influence of Acidity on Direct Aldol Reactions Catalyzed by Pyrrolidine/Acid Bifunctional Organocatalyst. ResearchGate (Journal of Molecular Catalysis A).[Link]

  • Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters.[Link]

  • Highly Enantioselective Aldol Reactions Catalyzed by a Recyclable Fluorous (S) Pyrrolidine Sulfonamide on Water. Organic Letters.[Link]

  • A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. MDPI (Catalysts).[Link]

Method

Preclinical In Vivo Behavioral Profiling of 2-Methyl-5-phenylpyrrolidine: Assessing CNS Off-Target Liabilities

Introduction & Scientific Rationale 2-Methyl-5-phenylpyrrolidine (2-M-5-PP) is a highly versatile chiral building block frequently utilized in fragment-based drug discovery (FBDD). Most notably, it has been employed in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Methyl-5-phenylpyrrolidine (2-M-5-PP) is a highly versatile chiral building block frequently utilized in fragment-based drug discovery (FBDD). Most notably, it has been employed in the synthesis of oral Calcitonin Gene-Related Peptide (CGRP) receptor antagonists targeting the pathogenesis of migraine[1]. However, the core pharmacophore of 2-M-5-PP—a substituted phenylpyrrolidine—shares significant structural homology with known central nervous system (CNS) stimulants, such as prolintane and pyrovalerone. These legacy compounds are potent dopamine and norepinephrine reuptake inhibitors (NDRIs).

As a Senior Application Scientist, I mandate that before advancing any 2-M-5-PP-derived compound into late-stage preclinical development, the fragment itself must undergo rigorous in vivo behavioral profiling. We must not assume a fragment is biologically inert. Designing a self-validating behavioral matrix ensures that the compound does not impart off-target psychomotor stimulation, anxiogenesis, or reward liability—critical steps to guarantee the safety profile of peripherally targeted therapeutics.

Experimental Design & Causality: A Self-Validating System

To establish a strict chain of causality, our behavioral suite is structured hierarchically. We do not merely collect data; we isolate specific neurobiological variables to build a comprehensive pharmacological profile.

  • Phase 1: Basal Locomotor & Anxiety Screening (OFT & EPM). Causality: If 2-M-5-PP crosses the blood-brain barrier and exerts acute dopaminergic/noradrenergic activity, it will manifest as altered motor output and risk assessment. We utilize the Open Field Test (OFT) to detect nigrostriatal dopamine accumulation (hyperlocomotion)[2], while the Elevated Plus Maze (EPM) isolates confounding anxiety variables driven by potential noradrenergic overactivation[3].

  • Phase 2: Reward Liability Assessment (CPP). Causality: If Phase 1 reveals hyperlocomotion, we must determine if this stimulation is coupled with mesolimbic pathway activation (the brain's reward center). The Conditioned Place Preference (CPP) paradigm is the gold standard for this[4]. If a compound causes hyperlocomotion in the OFT but fails to induce a place preference in the CPP, we can deduce its activity is strictly motoric rather than mesolimbic, fundamentally altering its risk profile.

Mandatory Visualization: Mechanistic Hypothesis

The following diagram illustrates the hypothesized off-target signaling pathways and how our selected behavioral assays map directly to these neurobiological mechanisms.

G A 2-Methyl-5-phenylpyrrolidine (Systemic Administration) B DAT / NET Inhibition (Off-Target Hypothesis) A->B C Synaptic Monoamine Accumulation B->C D Nigrostriatal Pathway (Motor Control) C->D E Mesolimbic Pathway (Reward/Motivation) C->E F Hyperlocomotion (Open Field Test) D->F G Conditioned Reward (CPP Paradigm) E->G

Hypothesized off-target monoaminergic signaling and corresponding behavioral assays.

Step-by-Step Methodologies

Protocol 1: Open Field Test (OFT)

The OFT is an established paradigm for measuring explorative and locomotor behavior, acting as an initial screen for stimulant properties[5].

  • Apparatus Preparation: Utilize a standard 50 x 50 x 38 cm arena[6]. Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues that could skew exploratory behavior.

  • Dosing: Administer 2-M-5-PP (e.g., 1.0 mg/kg and 10.0 mg/kg, i.p.), vehicle (saline), or positive control (Amphetamine, 2.0 mg/kg) 30 minutes prior to testing.

  • Execution: Place the rodent gently in the center of the arena. Record behavior for 30 minutes using an overhead automated video tracking system (e.g., EthoVision).

  • Metrics Analyzed: Quantify total distance moved (ambulation) to assess dopaminergic motor stimulation, and time spent in the center zone vs. periphery (thigmotaxis) to assess baseline anxiety[3].

Protocol 2: Elevated Plus Maze (EPM)
  • Apparatus Preparation: Ensure the plus-shaped maze (elevated 50 cm above the floor, consisting of two open arms and two closed arms) is sanitized.

  • Execution: 30 minutes post-administration of the test article, place the subject in the center square facing an open arm.

  • Recording: Allow exactly 5 minutes of free exploration.

  • Metrics Analyzed: Calculate the percentage of time spent in the open arms versus the closed arms. A significant decrease in open-arm time indicates anxiogenesis[3].

Protocol 3: Conditioned Place Preference (CPP)

The CPP paradigm evaluates the motivational and rewarding effects of a substance by pairing it with specific environmental cues[7].

  • Habituation (Days 1-3): Allow animals free access to all three chambers of the CPP apparatus for 15 minutes daily to establish a baseline preference and ensure an unbiased starting state[8].

  • Conditioning (Days 4-9):

    • Morning Session (Vehicle): Administer the vehicle and confine the animal to its preferred chamber for 45 minutes.

    • Afternoon Session (Drug): Administer 2-M-5-PP and confine the animal to its non-preferred chamber for 45 minutes[8].

  • Preference Testing (Day 10): Place the animal in the center chamber in a drug-free state. Open all doors and allow free access to all chambers for 15 minutes[8].

  • Metrics Analyzed: Calculate the CPP Score (Time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber). A statistically significant positive score indicates a robust reward liability[7].

Quantitative Data Presentation

The following table summarizes the expected quantitative validation data if 2-M-5-PP exhibits classic pyrrolidine-like off-target pharmacology at higher doses. Summarizing this data allows researchers to rapidly compare the therapeutic window against potential liabilities.

Treatment GroupDose (mg/kg, i.p.)OFT: Total Distance (m)EPM: Time in Open Arms (s)CPP: Preference Score (s)
Vehicle (Saline) 015.2 ± 2.145 ± 512 ± 18
2-M-5-PP (Low) 1.018.4 ± 3.042 ± 625 ± 20
2-M-5-PP (High) 10.035.6 ± 4.5 *20 ± 4 *185 ± 30 *
Amphetamine (+) 2.042.1 ± 5.2 *15 ± 3 *240 ± 35 *

*Note: Asterisks denote expected statistical significance (p < 0.05) relative to the vehicle, indicating dose-dependent off-target monoaminergic activation.

References

  • Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine. Journal of Medicinal Chemistry - ACS Publications. 1

  • Conditioned Place Preference as a Model. JoVE Journal. 4

  • Rodent tests of depression and anxiety: Construct validity and translational relevance. PMC - NIH. 2

  • Open Field test, circular arena. RPC OpenScience Ltd. 5

  • Behavioral tests in rodent models of stroke. PMC - NIH. 6

  • Best Behavior Mazes: A comprehensive guide to animal testing. Conduct Science. 3

  • Conditioned place preference. Wikipedia. 7

  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. JoVE Journal. 8

Sources

Application

Isolation and extraction techniques for 2-Methyl-5-phenylpyrrolidine

[label="CGRP Receptor\n(CLR / CGRP receptor signaling pathway inhibited by 2-Methyl-5-phenylpyrrolidine derivatives. Physicochemical Profiling & Extraction Causality The extraction strategy for 2-Methyl-5-phenylpyrrolidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="CGRP Receptor\n(CLR /

CGRP receptor signaling pathway inhibited by 2-Methyl-5-phenylpyrrolidine derivatives.

Physicochemical Profiling & Extraction Causality

The extraction strategy for 2-Methyl-5-phenylpyrrolidine is dictated by its distinct physicochemical properties. As a secondary amine, the pyrrolidine nitrogen is highly basic, allowing for pH-driven phase partitioning. The lipophilic phenyl ring ensures that the unprotonated free base is highly soluble in organic solvents, whereas the protonated pyrrolidinium salt is strictly water-soluble.

Table 1: Physicochemical Properties and Solvent Selection Criteria

PropertyValueMechanistic Implication for Extraction Workflow
Molecular Weight 161.25 g/mol Small molecular size allows for rapid mass transfer during liquid-liquid extraction (LLE) and high mobility in chromatographic matrices.
pKa (Secondary Amine) ~9.5 – 10.0Compound is fully protonated at pH < 7.0. Requires basification to pH > 10.0 to ensure complete conversion to the extractable free base.
LogP (Octanol/Water) ~2.1The free base is highly lipophilic, favoring extraction into moderately polar organic solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Stereocenters C2, C5Exists as four distinct stereoisomers. Standard LLE cannot separate diastereomers or enantiomers, necessitating downstream chiral chromatography[1].

Protocol 1: Biphasic Acid-Base Liquid-Liquid Extraction (LLE)

Objective: To isolate crude 2-Methyl-5-phenylpyrrolidine from a complex reaction mixture containing neutral organic byproducts, transition metal catalysts, and unreacted starting materials.

Causality & Rationale: By lowering the pH of the biphasic system to 2.0, the secondary amine is protonated, forcing the target molecule into the aqueous phase. Lipophilic impurities remain in the organic phase and are discarded. Subsequent basification to pH 10.0 deprotonates the amine, allowing the purified free base to partition back into a fresh organic solvent.

Step-by-Step Methodology:
  • Solubilization: Dissolve the crude reaction mixture in 10 volumes of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Acidification (Phase Transfer): Add 1.0 M Hydrochloric Acid (HCl) dropwise while agitating until the aqueous layer reaches pH 2.0.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the pyrrolidinium salt) into a clean Erlenmeyer flask. Discard the organic layer containing neutral/acidic impurities.

  • Aqueous Wash: Wash the aqueous phase with 5 volumes of Dichloromethane (DCM) to remove residual trapped lipophiles. Discard the DCM wash.

  • Basification (Free Base Regeneration): Place the aqueous phase in an ice bath (to control exothermic neutralization). Slowly add 2.0 M Sodium Hydroxide (NaOH) until the pH reaches 10.0. The solution will become cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the aqueous phase three times with 5 volumes of MTBE.

  • Concentration: Combine the MTBE extracts, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the enriched free base.

Self-Validation System: Spot the organic and aqueous phases on a silica TLC plate during Steps 3 and 5 (Eluent: 10% MeOH in DCM with 1% NH4​OH ). Stain with Ninhydrin. A successful protocol is validated when a distinct secondary amine spot (purple/pink) appears only in the aqueous phase at pH 2.0, and only in the organic phase at pH 10.0.

Workflow for the acid-base liquid-liquid extraction of 2-Methyl-5-phenylpyrrolidine.

Protocol 2: Chiral Resolution via Preparative HPLC

Objective: To isolate the biologically active (2S,5S) enantiomer from the enriched racemic/diastereomeric mixture obtained in Protocol 1.

Causality & Rationale: Because enantiomers possess identical scalar physicochemical properties, standard extraction fails to separate them. Resolution requires a chiral stationary phase (CSP). An amylose-based CSP (e.g., Chiralpak AD-H) creates transient, reversible diastereomeric complexes with the enantiomers via hydrogen bonding and π−π interactions with the phenyl ring, resulting in differential retention times.

Table 2: Preparative Chiral HPLC Conditions

ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 x 20 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) phase provides optimal chiral recognition cavities for substituted pyrrolidines.
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1)The addition of 0.1% Diethylamine (DEA) is critical; it masks residual free silanols on the silica support, preventing severe peak tailing of the basic secondary amine.
Flow Rate 15.0 mL/minBalances sample throughput with theoretical plate efficiency.
Detection UV at 210 nm and 254 nmCaptures the π→π∗ transitions of the phenyl ring chromophore.
Step-by-Step Methodology:
  • Sample Preparation: Dissolve 500 mg of the enriched free base in 5 mL of the mobile phase (Hexane/IPA 80:20). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Equilibration: Flush the preparative column with the mobile phase for 30 minutes to ensure stable baseline UV absorbance.

  • Injection & Elution: Inject the sample. Run the isocratic elution method. The (2R,5R) and (2S,5S) enantiomers will elute as distinct peaks due to differential chiral cavity binding.

  • Fraction Collection: Collect the eluate corresponding to the second major peak (typically the (2S,5S) isomer, though absolute configuration must be confirmed via optical rotation or VCD).

  • Recovery: Pool the fractions and remove the solvent under reduced pressure at 30 °C to yield the pure chiral isolate.

Self-Validation System: Analyze an aliquot of the pooled fractions using an Analytical Chiral HPLC system (Chiralpak AD-H, 250 x 4.6 mm). Calculate the enantiomeric excess ( ee ). The isolation protocol is validated if the integrated area of the target peak yields an ee>98% .

References

  • Vertex Pharmaceuticals Incorporated. "Substituted pyrrolidines and their use in the treatment of cystic fibrosis." World Intellectual Property Organization, WO2018065962A1.
  • Morita, N., et al. "Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine." Journal of Medicinal Chemistry, ACS Publications (2025). URL:[Link]

Sources

Method

Application Notes and Protocols: The Emerging Role of 2-Methyl-5-phenylpyrrolidine in Central Nervous System Drug Discovery

Introduction: The Significance of the Pyrrolidine Scaffold in CNS Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs targeting the central nervous system (CNS).[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with complex biological targets like receptors and enzymes.[3] The pyrrolidine motif can enhance aqueous solubility and offers hydrogen bond donor and acceptor capabilities, improving the pharmacokinetic profile of drug candidates.[4] This guide focuses on a specific, promising derivative: 2-Methyl-5-phenylpyrrolidine. We will explore its synthesis, stereochemical considerations, and its potential applications in the discovery of novel therapeutics for CNS disorders. The presence of two stereogenic centers in 2-Methyl-5-phenylpyrrolidine results in four possible stereoisomers, each potentially exhibiting unique pharmacological profiles.[3][5] This stereoisomerism is a critical consideration in drug design, as different enantiomers and diastereomers can have vastly different biological activities, with one isomer being therapeutic while another might be inactive or even toxic.[5][6][7]

Synthesis and Chiral Separation of 2-Methyl-5-phenylpyrrolidine Stereoisomers

The synthesis of specific stereoisomers of 2-Methyl-5-phenylpyrrolidine is crucial for targeted drug discovery. A common synthetic route involves the reduction of a chiral precursor, such as (R)-5-phenylpyrrolidin-2-one, using a reducing agent like lithium aluminum hydride in an appropriate solvent like tetrahydrofuran.[8] Other synthetic strategies for pyrrolidines include [3+2] cycloaddition reactions and intramolecular amination of organoboronates.[1][9]

General Synthetic Scheme:

G A (R)-5-phenylpyrrolidin-2-one B Reduction A->B LiAlH4, THF C (R)-2-Phenylpyrrolidine B->C D Methylation C->D E 2-Methyl-5-phenylpyrrolidine (diastereomeric mixture) D->E

Caption: General synthetic route to 2-Methyl-5-phenylpyrrolidine.

Following synthesis, the separation of the resulting stereoisomers is a critical step. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for this purpose.[10][11] Gas chromatography with a cyclodextrin-based chiral stationary phase can also be employed for the separation of volatile pyrrolidine derivatives.[12]

Protocol 1: Chiral Separation of 2-Methyl-5-phenylpyrrolidine Diastereomers by HPLC

This protocol outlines a general method for the analytical-scale separation of 2-Methyl-5-phenylpyrrolidine diastereomers. Optimization will be required based on the specific column and instrumentation used.

Materials:

  • Racemic or diastereomeric mixture of 2-Methyl-5-phenylpyrrolidine

  • HPLC-grade hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralpak®)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane:IPA with a small percentage of TFA (e.g., 90:10:0.1 v/v/v). Degas the mobile phase thoroughly. The addition of an acid like TFA can improve peak shape for amine-containing compounds.[13]

  • Sample Preparation: Dissolve a small amount of the 2-Methyl-5-phenylpyrrolidine mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject 5-10 µL of the sample solution.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Record the chromatogram and determine the retention times and peak areas for each separated stereoisomer.

  • Optimization: If separation is incomplete, adjust the ratio of hexane to IPA, the flow rate, or the column temperature to optimize resolution.

Potential CNS Targets and Mechanisms of Action

Derivatives of 2-Methyl-5-phenylpyrrolidine have shown affinity for several important CNS targets, suggesting a polypharmacological profile that could be beneficial for treating complex neurological disorders.

Monoamine Transporters

Psychostimulants often exert their effects by interacting with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, which can have therapeutic effects in conditions like ADHD and depression.[14][15] The phenylpyrrolidine scaffold is a key structural feature in some compounds with monoamine reuptake inhibitory activity.

Sigma Receptors

Sigma receptors (σ1 and σ2) are unique intracellular proteins that have emerged as promising targets for a variety of CNS disorders, including neurodegenerative diseases, depression, and addiction.[16][17][18] Ligands that modulate sigma receptor activity can influence a range of cellular processes, including calcium signaling, ion channel function, and neuroinflammation.[19][20] Some pyrrolidine derivatives have been identified as sigma receptor modulators.[19]

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[21] Inhibition of MAO can increase neurotransmitter levels and is a validated strategy for treating depression.[22] The potential for 2-Methyl-5-phenylpyrrolidine derivatives to inhibit MAO should be investigated to fully characterize their pharmacological profile.

Illustrative Signaling Pathway Involvement:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Intracellular A 2-Methyl-5-phenylpyrrolidine B Monoamine Transporters (DAT, NET, SERT) A->B Inhibition D MAO A->D Inhibition F Sigma Receptors (σ1, σ2) A->F Modulation C Increased Synaptic Neurotransmitters (DA, NE, 5-HT) B->C H Therapeutic Effects (e.g., Antidepressant, Nootropic) C->H E Decreased Neurotransmitter Degradation D->E E->C G Modulation of Ca2+ Signaling & Ion Channels F->G G->H

Caption: Potential CNS targets and pathways for 2-Methyl-5-phenylpyrrolidine.

In Vitro Assays for Target Validation and Characterization

A series of in vitro assays are essential to determine the affinity, potency, and selectivity of 2-Methyl-5-phenylpyrrolidine stereoisomers for their potential CNS targets.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of dopamine, norepinephrine, and serotonin uptake by the test compound.[23]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Krebs-Henseleit buffer (KHB)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (2-Methyl-5-phenylpyrrolidine stereoisomers)

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well cell culture plates

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells once with room temperature KHB.

  • Compound Incubation: Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound or a known inhibitor dissolved in KHB.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake. The final concentration of the radiolabeled substrate should be near its Km value for the respective transporter.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes) at room temperature, rapidly terminate the uptake by washing the cells twice with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 1% SDS and transfer the lysate to scintillation vials containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Determine the IC₅₀ value for the test compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of the test compound against MAO-A and MAO-B.[21][24]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO substrate (e.g., kynuramine or p-tyramine)[21][22]

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Test compound

  • Known MAO inhibitors (clorgyline for MAO-A, pargyline or selegiline for MAO-B)[22][24]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a working solution containing the assay buffer, HRP, and the fluorometric probe.

  • Inhibitor Pre-incubation: In the wells of the microplate, add the MAO enzyme (A or B) and varying concentrations of the test compound or a known inhibitor. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the MAO substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate for 20-30 minutes at 37°C, protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value. Enzyme kinetics can be further studied by varying substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[25]

Data Summary Table:

AssayTargetParameterExpected Outcome for Active Compound
Radioligand BindingDAT, NET, SERT, σ1, σ2Kᵢ (nM)Low nanomolar affinity for one or more targets
Uptake InhibitionDAT, NET, SERTIC₅₀ (nM)Potent inhibition of monoamine uptake
MAO InhibitionMAO-A, MAO-BIC₅₀ (µM)Selective or non-selective inhibition of MAO activity
Functional Assayσ1, σ2EC₅₀ or Kᵦ (nM)Agonist or antagonist activity at sigma receptors

In Vivo Models for CNS Activity Evaluation

Animal models are crucial for assessing the in vivo efficacy and potential therapeutic applications of 2-Methyl-5-phenylpyrrolidine derivatives.[26] The choice of model depends on the hypothesized mechanism of action and the target CNS disorder.

Models for Antidepressant and Anxiolytic Activity
  • Forced Swim Test (FST): This is a common screening tool for potential antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.[27][28]

  • Elevated Plus Maze (EPM): This model is used to assess anxiolytic-like effects. An increase in the time spent in the open arms of the maze suggests a reduction in anxiety.

Models for Psychostimulant and Nootropic Effects
  • Locomotor Activity: Measuring changes in spontaneous locomotor activity in an open field can indicate psychostimulant properties.[29][30]

  • Novel Object Recognition (NOR): This test evaluates learning and memory. An increased preference for a novel object over a familiar one suggests improved cognitive function.

Models for Neurodegenerative Disorders

For conditions like Parkinson's or Alzheimer's disease, more complex models are required. These can include neurotoxin-induced models (e.g., 6-OHDA for Parkinsonism) or transgenic mouse models that express disease-related genes.[14]

Experimental Workflow for In Vivo Studies:

G cluster_0 Behavioral Models A Compound Administration (i.p., p.o.) B Behavioral Testing A->B D Pharmacokinetic Analysis (Blood/Brain Samples) A->D C Data Analysis B->C E Ex Vivo Neurochemistry (e.g., HPLC-ECD) B->E F Efficacy & PK/PD Relationship C->F D->F E->F B1 Forced Swim Test B2 Locomotor Activity B3 Novel Object Recognition

Caption: Workflow for in vivo evaluation of CNS drug candidates.

Conclusion and Future Directions

2-Methyl-5-phenylpyrrolidine represents a promising chemical scaffold for the development of novel CNS-active agents. Its stereoisomers warrant individual investigation to elucidate their specific pharmacological profiles. A systematic approach, combining stereoselective synthesis, in vitro target profiling, and in vivo behavioral pharmacology, is essential to unlock the full therapeutic potential of this compound class. Further studies should also focus on establishing a clear structure-activity relationship (SAR) and optimizing pharmacokinetic properties to identify lead candidates for preclinical development. The polypharmacological nature of such compounds may offer advantages in treating complex CNS disorders with multifactorial etiologies.[15][27][31]

References

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Hemanth, K. P., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Pellicena, P., & Manz, J. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 16, 960011. [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 26(2), 133-146. [Link]

  • Stanford, C. (2022). On the search for a mouse model of ADHD. Understanding Animal Research. [Link]

  • Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 58-66. [Link]

  • Li Petri, G., Contino, A., & De Vita, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. [Link]

  • Szymański, E., Sieklucka-Dziuba, M., & Rajtar, G. (2001). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Polish Journal of Pharmacology, 53(4), 353-359. [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 269-273. [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Jameson, S. B., Wilkinson, J. C., Yost, J. M., D'Andrea, M. R., Freeman, J. C., Gorczyca, R. R., ... & Smith, J. M. (2012). Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide ((S)-5) as a Potent, Brain Penetrant KCNQ2 Inhibitor. Journal of medicinal chemistry, 55(17), 7604–7616. [Link]

  • Kumar, A., Singh, A., Kumar, S., & Singh, P. (2021). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Scientific reports, 11(1), 1-17. [Link]

  • Ures, M., I. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5531-5544. [Link]

  • Poyraz, S., Kaya, M., & Küçükoğlu, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. [Link]

  • Zvejniece, L., Vavers, E., & Dambrova, M. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 268. [Link]

  • Sharma, R., & Kumar, D. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7384. [Link]

  • Poyraz, S., Kaya, M., & Küçükoğlu, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • S. S. Shagufta, & P. Mishra. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10705-10717. [Link]

  • Al-Obaidi, A. S. M. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). stereochemistry and biological activity of drugs. SlidePlayer. [Link]

  • Doe, J. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. PharmaFocus. [Link]

  • Ionescu, D. F., & Mathew, S. J. (2025). Emerging Medications for Treatment-Resistant Depression: A Review with Perspective on Mechanisms and Challenges. MDPI. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 480(7376), 224-228. [Link]

  • Smith, J. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis and Biological Activity of the Isomers and. Amanote Research. [Link]

  • Logvinov, I. A., Zolotareva, A. A., Gudasheva, T. A., Seredenin, S. B., & Ostrovskaya, R. U. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. [Link]

  • Góra, M., Rapacz, A., Siwek, A., Gryboś, A., & Obniska, J. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International journal of molecular sciences, 21(22), 8780. [Link]

  • Góra, M., Rapacz, A., Siwek, A., Gryboś, A., & Obniska, J. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies. International journal of molecular sciences, 21(22), 8780. [Link]

  • Doytchinova, I. A. (2017). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in neuroscience, 11, 481. [Link]

  • Unknown. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Rossi, D., & Pignataro, L. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • Sharma, R., & Kumar, D. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. ResearchGate. [Link]

  • Wang, L., Zhang, Y., & Tian, Y. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 43(15), 5896-5903. [Link]

  • Maurice, T., & Su, T. P. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15896. [Link]

  • Kowalczuk, A., & Wieronska, J. M. (2022). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. [Link]

  • Abate, C., & Berardi, F. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 64(12), 7949–7973. [Link]

Sources

Application

Application Notes and Protocols for the Analysis of 2-Methyl-5-phenylpyrrolidine

Authored by: A Senior Application Scientist Introduction 2-Methyl-5-phenylpyrrolidine is a substituted pyrrolidine that is of growing interest to researchers in drug discovery and development. Its structural motif is fou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

2-Methyl-5-phenylpyrrolidine is a substituted pyrrolidine that is of growing interest to researchers in drug discovery and development. Its structural motif is found in a variety of biologically active compounds, making the ability to accurately and reliably quantify it in complex matrices, such as plasma, urine, and tissue homogenates, a critical aspect of preclinical and clinical studies. This document provides a comprehensive guide to the sample preparation methods for the analysis of 2-Methyl-5-phenylpyrrolidine, offering detailed protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The methodologies described herein are designed to provide robust and reproducible results for researchers, scientists, and drug development professionals.

I. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and effective method for the separation of analytes from complex matrices based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent is critical and is determined by the polarity of the analyte and its solubility in the chosen solvent. For 2-Methyl-5-phenylpyrrolidine, which is a secondary amine, pH adjustment of the aqueous phase is a key step to ensure it is in its neutral, more organic-soluble form.

Protocol for Liquid-Liquid Extraction of 2-Methyl-5-phenylpyrrolidine from Plasma

This protocol is adapted from methodologies used for the extraction of similar amine-containing compounds from biological fluids.

1. Sample Pre-treatment:

  • To 1 mL of plasma sample in a polypropylene centrifuge tube, add 100 µL of an appropriate internal standard solution (e.g., a deuterated analog of 2-Methyl-5-phenylpyrrolidine).

  • Vortex the sample for 30 seconds to ensure homogeneity.

2. pH Adjustment:

  • Add 100 µL of 1 M sodium hydroxide (NaOH) to the sample to raise the pH to >10. This ensures that the secondary amine of 2-Methyl-5-phenylpyrrolidine is deprotonated and in its free base form, which is more soluble in organic solvents.

  • Vortex briefly to mix.

3. Extraction:

  • Add 5 mL of an appropriate organic solvent. The choice of solvent will depend on the desired selectivity and the subsequent analytical technique. Common choices include:

    • Methyl tert-butyl ether (MTBE): Good for general purpose extraction of basic compounds.

    • Dichloromethane: A more polar solvent that can be effective, but may also extract more interferences.[1]

    • Ethyl acetate: Another common choice with intermediate polarity.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

4. Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

LLE Workflow Diagram

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_naoh Add NaOH (pH > 10) vortex1->add_naoh vortex2 Vortex add_naoh->vortex2 add_solvent Add Organic Solvent vortex2->add_solvent vortex3 Vortex & Centrifuge add_solvent->vortex3 transfer Transfer Organic Layer vortex3->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis (LC-MS/MS or GC-MS) reconstitute->analysis SPE_Workflow start Start: Urine Sample add_is_buffer Add Internal Standard & Buffer start->add_is_buffer vortex Vortex add_is_buffer->vortex load Load Sample vortex->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis (LC-MS/MS or GC-MS) reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Quantitative Data Summary for SPE
ParameterConditionRationale
Sample Volume 1 mLStandard volume for urine extraction.
SPE Sorbent Mixed-mode Cation Exchange (e.g., C8 + SCX)Provides dual retention mechanism (hydrophobic and ionic) for enhanced selectivity.
Sample pH 6.0Ensures the analyte is protonated for retention on the cation exchange sorbent.
Wash Solvents Water, 20% MethanolRemoves polar and moderately polar interferences without eluting the analyte.
Elution Solvent 5% Ammonium Hydroxide in MethanolDisrupts the ionic interaction to elute the protonated analyte.
Reconstitution Volume 100 µLConcentrates the sample for improved sensitivity.

III. Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), it is often necessary to derivatize polar compounds containing active hydrogens, such as the secondary amine in 2-Methyl-5-phenylpyrrolidine. Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. [2][3]Silylation is a common derivatization technique for amines. [4]

Protocol for Silylation of 2-Methyl-5-phenylpyrrolidine

This protocol describes the derivatization of the dried extract obtained from either LLE or SPE.

1. Reagent Preparation:

  • Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent such as acetonitrile or pyridine. BSTFA is a powerful silylating agent, and TMCS acts as a catalyst. 2. Derivatization Reaction:

  • To the dried sample extract, add 50 µL of the BSTFA with 1% TMCS solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to facilitate the derivatization reaction. The optimal temperature and time may need to be determined empirically. 3. GC-MS Analysis:

  • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Derivatization Workflow Diagram

Derivatization_Workflow start Start: Dried Extract add_reagent Add BSTFA + 1% TMCS start->add_reagent vortex Vortex add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool analysis GC-MS Analysis cool->analysis

Caption: Silylation Derivatization Workflow.

Quantitative Data Summary for Derivatization
ParameterConditionRationale
Derivatizing Reagent BSTFA with 1% TMCSA strong silylating agent with a catalyst for efficient derivatization of the secondary amine.
Reaction Temperature 70°CProvides sufficient energy to drive the reaction to completion in a reasonable time.
Reaction Time 30 minutesEnsures complete derivatization for reproducible results.

IV. Concluding Remarks

The choice of sample preparation method for the analysis of 2-Methyl-5-phenylpyrrolidine will depend on several factors, including the nature of the matrix, the required sensitivity and selectivity, and the available analytical instrumentation. Liquid-liquid extraction offers a simple and cost-effective approach, while solid-phase extraction provides higher selectivity and concentration factors. For GC-MS analysis, derivatization is a critical step to ensure good chromatographic performance. The protocols provided in this application note serve as a starting point, and it is recommended that researchers optimize these methods for their specific application to achieve the best possible results.

References

  • Analytical Characterization and Rapid Determination of 2-(diphenylmethyl)pyrrolidine in Blood and Application to an Internet Product - PubMed. [Link]

  • Application of Pyrrolidinium-Based Ionic Liquid as Solvent for the Liquid Extraction of Benzene from Its Mixtures with Aliphatic Hydrocarbons. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. [Link]

  • US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google P
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. [Link]

  • Page:NIOSH Manual of Analytical Methods - 1302.pdf/1 - Wikisource, the free online library. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. [Link]

  • Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methyl-5-phenylpyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 2-Methyl-5-phenylpyrrolidine .

This compound is a secondary amine characterized by a highly basic pyrrolidine ring and a lipophilic phenyl group. While its structure makes it an excellent candidate for various biological targets, it routinely presents severe aqueous solubility challenges—most notably solvent-shift precipitation and liquid-liquid phase separation ("oiling out") when introduced to physiological buffers[1].

This guide provides a causal understanding of these issues and delivers field-proven, self-validating protocols to ensure your in vitro and in vivo assays succeed.

Physicochemical Causality: Understanding the Molecule

Before attempting to force a compound into solution, we must understand the thermodynamic drivers resisting solvation. 2-Methyl-5-phenylpyrrolidine possesses competing functional groups: a hydrophilic, basic nitrogen (pKa ~10.13) and a bulky, hydrophobic phenyl ring[2].

When researchers dilute a high-concentration DMSO stock of the free base into a neutral buffer (e.g., pH 7.4), the local concentration of the lipophilic free base exceeds its nucleation threshold before the buffer can adequately protonate and stabilize the monomer[1]. Furthermore, because the free base is a low-melting solid/liquid, exceeding its solubility limit in water often results in the formation of an emulsion (oiling out) rather than a crystalline precipitate[3].

Quantitative Data Summary
PropertyValueCausality / Implication for Solubility
Molecular Weight ~161.24 g/mol Low MW generally favors solubility, but is overridden by the lipophilic bulk of the molecule.
Calculated pKa ~10.13[2]Highly basic secondary amine. Fully protonated at physiological pH, but intrinsic solubility of the ionized salt may still be limited.
LogP (Estimated) 2.5 – 3.0High lipophilicity drives hydrophobic collapse in aqueous media, resisting solvation[4].
Physical State Liquid / Low-Melting SolidProne to liquid-liquid phase separation ("oiling out") rather than forming solid precipitates in buffer[3].
Diagnostic Workflow

Follow the logic tree below to determine the optimal solubilization strategy for your specific assay requirements.

SolubilityTroubleshooting Start Solubility Issue: Precipitation in Buffer CheckpH Step 1: pH Optimization Adjust buffer pH < 8.0 Start->CheckpH SaltForm Step 2: Salt Formation Convert to HCl/Tartrate CheckpH->SaltForm Insoluble/Oils out Success Clear Solution Achieved (Validate via OD600 < 0.05) CheckpH->Success Soluble Cosolvent Step 3: Co-Solvency Add 1-5% DMSO/PEG SaltForm->Cosolvent Insoluble SaltForm->Success Soluble Cyclodextrin Step 4: Complexation Use HP-β-CD (10-20%) Cosolvent->Cyclodextrin Toxicity limits reached Cosolvent->Success Soluble Cyclodextrin->Success Soluble

Workflow for troubleshooting 2-Methyl-5-phenylpyrrolidine aqueous solubility.

Self-Validating Experimental Protocols

Do not rely solely on visual inspection to confirm solubility; micro-emulsions can appear deceptively clear. Use the following self-validating methodologies.

Protocol A: Controlled Co-Solvent Dilution (For In Vitro Assays)

Causality: Rapid solvent shifts cause hydrophobic collapse. By controlling the rate of addition and pre-warming the buffer, we increase the kinetic solubility window, allowing the amine time to protonate and disperse[1].

  • Preparation: Prepare a 10 mM stock of 2-Methyl-5-phenylpyrrolidine in anhydrous, cell-culture grade DMSO.

  • Buffer Conditioning: Pre-warm your target aqueous buffer (e.g., 50 mM Acetate, pH 5.0) to 37°C. Note: Avoid phosphate buffers initially, as phosphate salts of lipophilic amines often exhibit poor intrinsic solubility.

  • Controlled Addition: Place the buffer on a high-speed vortexer. Add the DMSO stock dropwise (in 5–10 µL increments) directly into the vortex vortex-cone to prevent localized high concentrations.

  • Validation Check: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Pass: OD600 < 0.05 confirms a true, homogenous solution.

    • Fail: OD600 > 0.05 indicates colloidal aggregation or micro-droplet formation. Proceed to Protocol B.

Protocol B: In Situ Hydrochloride Salt Generation

Causality: The free base relies on the buffer for protonation, which often fails kinetically. Pre-forming the hydrochloride (HCl) salt drastically lowers the crystal lattice energy and provides an already-ionized, highly polar entity ready for immediate aqueous solvation[4].

  • Dissolution: Dissolve 100 mg of 2-Methyl-5-phenylpyrrolidine free base in 2 mL of absolute ethanol in a glass vial.

  • Ionization: Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether while stirring continuously.

  • Isolation: Evaporate the solvent under a gentle, steady stream of nitrogen gas. Dry the resulting residue under high vacuum overnight to yield the solid HCl salt.

  • Validation Check: Dissolve 1 mg of the resulting solid in 1 mL of unbuffered, deionized water. Measure the pH. A drop in pH (to ~5.0–6.0) confirms the successful dissolution of the ionized salt, whereas a basic pH (>8.0) indicates unreacted free base[3].

Protocol C: Cyclodextrin Complexation (For In Vivo Assays)

Causality: When organic co-solvents are too toxic for animal models, we must mask the lipophilic phenyl ring. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the phenyl group while presenting a hydrophilic exterior to the aqueous bulk[4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Integration: Add the 2-Methyl-5-phenylpyrrolidine solid directly to the HP-β-CD solution (targeting a final concentration of 2–5 mg/mL).

  • Thermodynamic Driving: Sonicate the mixture in a water bath for 30 minutes at room temperature until the solution is visually clear.

  • Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully pipette the supernatant. If no pellet or phase-separated oil layer is visible at the bottom or meniscus, complete host-guest complexation is validated.

Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock into PBS (pH 7.4) and the solution instantly turned cloudy. What happened? A: You have encountered solvent-shift precipitation. Although the pKa of the pyrrolidine nitrogen is ~10.13[2] (meaning it should be protonated at pH 7.4), the rapid introduction of the lipophilic phenyl group into water causes hydrophobic collapse before protonation can stabilize the monomer[1]. Furthermore, phosphate salts of basic amines often have poor intrinsic solubility. Solution: Use Protocol A with a lower pH buffer (e.g., pH 5.0) for the initial dilution, or switch to a non-phosphate buffer like HEPES.

Q2: My compound isn't crystallizing out of the buffer; it's forming a milky emulsion. Why? A: 2-Methyl-5-phenylpyrrolidine free base is typically a liquid or low-melting solid. Instead of forming solid crystals when its solubility limit is exceeded, it undergoes liquid-liquid phase separation (LLPS), commonly known as "oiling out"[3]. Solution: Lower the temperature to induce crystallization, convert it to a salt (Protocol B), or use a surfactant (e.g., 0.1% Tween-80) to stabilize the emulsion into micelles if a true thermodynamic solution is not strictly required.

Q3: Does the stereochemistry (e.g., cis vs. trans, or specific enantiomers) affect its aqueous solubility? A: Yes. The spatial orientation of the methyl and phenyl groups directly affects the molecular packing and crystal lattice energy. Racemic mixtures or specific diastereomers will have different melting points and different thermodynamic solubilities compared to pure enantiomers. Always verify the isomeric purity of your batch when troubleshooting batch-to-batch solubility variations.

Q4: Can I use heat to force the free base into solution? A: While gentle warming (up to 37°C) increases kinetic solubility and aids in dissolution rate[1], it is a temporary fix. If the final concentration exceeds the thermodynamic solubility limit at room temperature, the compound will eventually crash out or oil out as the assay cools, leading to irreproducible data. Always rely on pH adjustment, salt formation, or complexation for stable solutions.

References

  • [2] (S)-2-Phenylpyrrolidine | 59347-91-0 - ChemicalBook. ChemicalBook.

  • [4] Drug Solubility: Importance and Enhancement Techniques - PMC. National Institutes of Health (NIH).

  • [1] Troubleshooting MT-134 solubility issues in aqueous buffers - Benchchem. Benchchem.

  • [3] Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts. ACS Publications.

Sources

Optimization

Technical Support Center: 2-Methyl-5-phenylpyrrolidine Crystallization Workflows

Welcome to the Technical Support Center for Pyrrolidine Derivative Workflows. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrolidine Derivative Workflows. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-Methyl-5-phenylpyrrolidine.

Because the unmodified free base of 2-Methyl-5-phenylpyrrolidine is typically a low-melting oil at room temperature, direct crystallization is thermodynamically unfavorable[3]. Successful isolation requires altering the molecular lattice energy either through derivatization (e.g., Boc-protection) or by forming an ionized salt (e.g., hydrochloride or malate) [1, 4]. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, enantiopure crystallization.

Part 1: Quantitative Solvent Selection Matrix

Selecting the correct solvent system is entirely dependent on the chemical state of your pyrrolidine intermediate. The table below synthesizes quantitative performance data for the most effective solvent systems used in 2-Methyl-5-phenylpyrrolidine workflows.

Solvent SystemTarget Chemical StateTypical YieldTarget Enantiomeric Excess (ee)Primary Crystallization Mechanism
CH₂Cl₂ / Hexane Protected Free Base (e.g., Boc, Dicarboxylates)65% – 70%> 95% (Post-recrystallization)Antisolvent Precipitation [2]
EtOH / H₂O (9:1) Diastereomeric Salt (e.g., L-Malate, Tartrate)40% – 45%*> 99% (Chiral Resolution)Thermodynamic Solubility [1]
MeOH / Diethyl Ether Hydrochloride Salt (HCl)85% – 90%Preserves initial optical purityAntisolvent / Dielectric Shift [4]
Ethyl Acetate / Heptane Fused/Functionalized Derivatives70% – 85%> 95%Controlled Cooling Crystallization

*Note: Yields for chiral resolution max out at 50% theoretically per cycle due to the separation of enantiomers.

Part 2: Self-Validating Experimental Protocols

Do not treat crystallization as a passive waiting game; it is a controlled thermodynamic process. The following step-by-step methodologies are designed as self-validating systems, meaning each step contains a built-in verification mechanism to ensure the causality of the reaction is sound before proceeding.

Protocol A: Hydrochloride Salt Crystallization (MeOH / Et₂O System)

This protocol is ideal for stabilizing the compound for long-term storage or fragment-based drug screening [4].

  • Dissolution: Dissolve the crude 2-Methyl-5-phenylpyrrolidine free base in a minimal volume of anhydrous Methanol (MeOH) at room temperature.

    • Causality: MeOH provides high solubility for both the free base and the incoming acid, ensuring a homogeneous protonation event.

  • Acidification: Cool the reactor to 0°C. Dropwise, add 1.05 equivalents of HCl (preferably 4M in dioxane or anhydrous ether) under vigorous stirring.

    • Causality: Cooling mitigates the exothermic nature of salt formation, preventing localized degradation or oxidative side reactions.

  • Antisolvent Addition: Slowly titrate Diethyl Ether (Et₂O) into the mixture until the solution becomes persistently turbid (the cloud point).

    • Causality: Et₂O drastically lowers the dielectric constant of the solvent matrix, forcing the highly polar hydrochloride salt out of solution.

  • Seeding & Aging: Introduce 1–2 mg of pure 2-Methyl-5-phenylpyrrolidine HCl seed crystals. Stir at room temperature for 1 hour, then age at 4°C for 12 hours.

    • Causality: Seeding bypasses the metastable zone, preventing the compound from "oiling out" and forcing uniform, high-purity crystal lattice growth.

  • Self-Validation & Isolation: Filter the resulting crystals and wash with cold Et₂O.

    • Validation Check: Test the pH of the mother liquor. If the pH is > 4, acidification was incomplete, and yield is being lost. Run a chiral HPLC on the isolated solid; the ee should exactly match your starting material [3].

Protocol B: Chiral Resolution via Malate Salt (EtOH / H₂O System)

Used when separating racemic mixtures into enantiopure (2S,5S) or (2R,5R) forms.

  • Salt Formation: Combine the racemic pyrrolidine with 1.0 equivalent of L-(-)-malic acid in a 9:1 mixture of Ethanol and Water [1].

  • Thermodynamic Heating: Heat the suspension to 75°C until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution at a strict rate of 0.5°C/minute down to 20°C.

    • Causality: Rapid cooling traps the more soluble diastereomer in the crystal lattice. A slow cooling ramp ensures that only the thermodynamically stable, less soluble diastereomeric salt precipitates.

  • Self-Validation: Isolate the crystals and measure the specific optical rotation [α]D​ . If the value deviates from the literature standard for the enantiopure salt, perform a second recrystallization using the exact same solvent ratio.

Part 3: Troubleshooting Guides & FAQs

Q: Why does my 2-Methyl-5-phenylpyrrolidine "oil out" instead of forming a crystalline solid? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point, or when the solvent system is too lipophilic. Because the unmodified free base is naturally an oil [3], you must either convert it to a salt (HCl or Malate) to increase its lattice energy, or ensure you are working with a protected derivative (like a Boc-carbamate). If a salt is still oiling out, your antisolvent addition was too rapid. Redissolve the oil with a few drops of your primary solvent (e.g., MeOH) and use seed crystals.

Q: What is the optimal solvent ratio for chiral resolution using malic acid? A: An Ethanol (EtOH) and Water mixture is highly effective [1]. The water increases the solubility of the more soluble diastereomeric salt, keeping it in solution, while EtOH acts as the primary crystallization matrix. A typical starting ratio is 9:1 EtOH:Water. If your yield is too low, decrease the water content to 95:5. If your enantiomeric excess (ee) is poor, increase the water content to 8:2.

Q: How do I remove entrapped dichloromethane (CH₂Cl₂) from the crystal lattice of my protected derivatives? A: CH₂Cl₂ is notorious for forming solvates or becoming trapped in the crystal lattice during CH₂Cl₂/Hexane antisolvent crystallization [2]. To fix this, do not simply increase oven temperature, as this may melt the product. Instead, dry the crystals under high vacuum (< 1 mbar) at 40°C for 24 hours. Alternatively, perform a solvent swap: redissolve the crystals in ethyl acetate, strip the solvent completely under reduced pressure, and recrystallize from pure ethyl acetate/heptane.

Part 4: Crystallization Workflow Diagram

The following logical workflow illustrates the decision-making process for isolating 2-Methyl-5-phenylpyrrolidine based on its chemical state.

CrystallizationWorkflow Start Crude 2-Methyl-5-phenylpyrrolidine Decision Target Chemical State? Start->Decision FreeBase Protected / Derivatized Free Base Decision->FreeBase Neutral Salt Ionized Salt (HCl, Malate, Tartrate) Decision->Salt Ionized Solvent1 Antisolvent System: CH₂Cl₂ / Hexane FreeBase->Solvent1 Solvent2 Thermodynamic/Antisolvent: EtOH/H₂O or MeOH/Et₂O Salt->Solvent2 Cooling Controlled Cooling (-20°C to 4°C) & Targeted Seeding Solvent1->Cooling Solvent2->Cooling Validation Self-Validation: Chiral HPLC & Melting Point Cooling->Validation

Decision tree for 2-Methyl-5-phenylpyrrolidine crystallization and solvent selection.

References
  • Method for obtaining 1,3-difunctionalized pyrrolidine derivatives.European Patent Office (EP2236509A1).
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. Available at:[Link]

  • Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. Journal of the American Chemical Society. Available at:[Link]

  • Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine. Journal of Medicinal Chemistry. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative efficacy of 2-Methyl-5-phenylpyrrolidine and its analogs

Comparative Efficacy of 2-Methyl-5-phenylpyrrolidine and its Analogs in Fragment-Based Drug Discovery Scientific Rationale & Scaffold Introduction The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly sh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-Methyl-5-phenylpyrrolidine and its Analogs in Fragment-Based Drug Discovery

Scientific Rationale & Scaffold Introduction

The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly shifted away from flat heteroaromatic rings toward three-dimensional, sp3-rich scaffolds. This structural complexity is essential for targeting challenging protein-protein interactions (PPIs). Among these, 2-methyl-5-phenylpyrrolidine and its stereoisomeric analogs have emerged as privileged pharmacophores[1]. The pyrrolidine core acts as a highly effective central hub, projecting its substituents across diverse spatial vectors to achieve optimal engagement with deep, lipophilic binding pockets.

This guide provides a comprehensive comparative analysis of the efficacy, structure-activity relationships (SAR), and metabolic stability of 2-methyl-5-phenylpyrrolidine analogs. Specifically, we will examine their application as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists—a clinically validated target for the treatment of acute migraine[1].

Mechanistic Pathway: CGRP Receptor Antagonism

The CGRP receptor is a complex heterodimeric G-protein coupled receptor (GPCR) consisting of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)[1]. Elevated CGRP neuropeptide levels bind to this complex, triggering Gs-protein activation, cAMP accumulation, and subsequent intracranial vasodilation. The 2-methyl-5-phenylpyrrolidine fragments act by wedging into an allosteric/orthosteric hydrophobic pocket, physically blocking the neuropeptide from binding.

CGRP_Pathway CGRP CGRP Neuropeptide Receptor CLR / RAMP1 Heterodimer CGRP->Receptor Binds Gs Gs Protein Activation Receptor->Gs Activates cAMP cAMP Accumulation Gs->cAMP Increases Vasodilation Vasodilation & Migraine cAMP->Vasodilation Triggers Antagonist Pyrrolidine Antagonist Antagonist->Receptor Blocks Binding Pocket

CGRP receptor signaling pathway and the mechanism of pyrrolidine-based antagonist blockade.

Comparative Efficacy and SAR of Pyrrolidine Analogs

While the base pyrrolidine fragment establishes foundational binding, the 5-position serves as the critical vector for affinity optimization[1]. Docking studies reveal that the distal phenyl ring occupies a hydrophobic pocket formed by RAMP1 (Trp74, Trp84) and CLR (Met42). Concurrently, substitutions at the 5-position of the pyrrolidine ring interact directly with CLR residues Ile41 and Phe92[1].

The table below summarizes the quantitative efficacy and metabolic trade-offs encountered when elaborating this scaffold.

Table 1: Comparative Efficacy and Metabolic Stability of Pyrrolidine 5-Position Analogs

Compound / Scaffold VariationRelative Binding AffinityMetabolic StabilityKey Structural Rationale
Base Pyrrolidine (Unsubstituted)1x (Baseline)ModerateLacks optimal hydrophobic contacts with CLR Ile41/Phe92.
2-Methyl-5-phenylpyrrolidine 11x IncreaseModerateThe methyl group successfully fills a small hydrophobic sub-pocket, enhancing van der Waals interactions[1].
5-Isopropyl Analog 95x IncreasePoorThe bulkier isopropyl group maximizes hydrophobic packing, drastically increasing affinity. However, the high lipophilicity accelerates cytochrome P450 (CYP) clearance[1].
5-(Hydroxy-isopropyl) Analog 90x IncreaseExcellentThe introduction of a polar hydroxyl group reduces overall lipophilicity (LogD), blocking CYP-mediated metabolism while maintaining the critical steric bulk needed for high-affinity binding[1].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and eliminate the high rate of false positives common in FBDD, the following self-validating experimental workflows must be strictly employed when evaluating these chiral fragments.

Workflow Step1 Fragment Synthesis (Asymmetric Hydrogenation) Step2 Thermodynamic Validation (ITC Assay) Step1->Step2 Purified Enantiomers Step3 Binding Site Mapping (Mutant SPR Assay) Step2->Step3 Confirmed True Binders Step4 SAR Optimization (Affinity vs. Stability) Step3->Step4 Pocket Coordinates

Experimental workflow for validating and optimizing pyrrolidine fragments in FBDD.

Protocol 1: Synthesis via Asymmetric Hydrogenation

Causality: The spatial orientation of the 2-methyl and 5-phenyl groups is strictly stereodependent. Racemic mixtures confound binding data and mask true structure-activity relationships.

  • Catalyst Preparation: Utilize Pd(OCOCF3)2 and a chiral ligand such as (R)-BINAP (2.4 mol %) to ensure high enantiomeric excess[2].

  • Activation: Add a Brønsted acid (e.g., ethylsulfonic acid) as an activator to facilitate the partial hydrogenation of the simple 2,5-disubstituted pyrrole[2].

  • Hydrogenation: Run the reaction at 60 °C for 16–24 hours under an H2 atmosphere[2].

  • Reduction: Treat the resulting 1-pyrroline intermediate with DIBAL-H to yield pure cis-2-methyl-5-phenylpyrrolidine without any loss of optical purity[2].

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

Causality: Weak FBDD fragments often show artifactual binding in standard biochemical assays due to aggregation. ITC directly measures the heat of binding, differentiating true target engagement (enthalpy-driven) from non-specific hydrophobic clumping.

  • Preparation: Dialyze the purified CGRP receptor complex (CLR/RAMP1) against a matched buffer (e.g., HEPES pH 7.4, 150 mM NaCl) to prevent heat of dilution artifacts.

  • Titration: Inject the 2-methyl-5-phenylpyrrolidine analog (e.g., 500 µM) into the sample cell containing the receptor (e.g., 50 µM) at a constant temperature of 25 °C[1].

  • Analysis: Integrate the calorimetric peaks to determine the dissociation constant (Kd), binding stoichiometry (N), and enthalpy (ΔH). A clear sigmoidal curve confirms a 1:1 specific binding event[1].

Protocol 3: Surface Plasmon Resonance (SPR) with Mutant Receptors

Causality: To confirm that the optimized analogs bind to the intended orthosteric/allosteric site without requiring resource-intensive X-ray crystallography for every SAR iteration.

  • Receptor Engineering: Express wild-type (WT) CGRP receptors and mutant variants featuring single amino acid substitutions at the known binding pocket (e.g., RAMP1 Trp74Ala and CLR Trp121Ala)[1].

  • Immobilization: Immobilize the WT and mutant receptors on separate channels of a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Flow the pyrrolidine analogs over the chip at varying concentrations.

  • Data Interpretation: A complete loss or significant reduction of the SPR response curve in the mutant channels compared to the WT channel confirms that the fragment's phenyl and methyl groups are correctly engaging the Trp74/Trp121 hydrophobic pocket[1].

Conclusion

The 2-methyl-5-phenylpyrrolidine scaffold is a highly tunable engine for drug discovery. By systematically elaborating the 5-position—transitioning from a simple methyl group to a sterically optimized, metabolically shielded hydroxy-isopropyl moiety—researchers can achieve a near 100-fold increase in target affinity while maintaining the pharmacokinetic viability required for oral administration[1].

References

  • Title: Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative

Comprehensive Guide to Validating Analytical Methods for 2-Methyl-5-phenylpyrrolidine in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Pharmacokinetics Pharmacological Context & Analytical Challenges 2-Methyl-5-phenylpyrrolidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Pharmacokinetics

Pharmacological Context & Analytical Challenges

2-Methyl-5-phenylpyrrolidine is a highly versatile chiral pharmacophore that has become increasingly prominent in modern drug discovery. Its structural derivatives, notably (2S,5S)-2-methyl-5-phenylpyrrolidine, have been recently deployed in the fragment-based discovery of oral Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraines[1]. Furthermore, substituted pyrrolidines serve as critical building blocks in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].

As these compounds transition from in vitro screening to in vivo pharmacokinetic (PK) profiling and plasma protein binding assays, bioanalytical scientists face a distinct challenge: accurately quantifying a low-molecular-weight, basic aliphatic amine (Exact Mass: ~161.12 Da) in complex biological matrices like human plasma and urine.

This guide objectively compares available analytical platforms and establishes a self-validating LC-MS/MS methodology grounded in ICH M10 guidelines, explaining the fundamental causality behind every experimental parameter.

Platform Comparison: Selecting the Optimal Modality

Historically, pyrrolidine derivatives have been analyzed using various chromatographic techniques. However, the unique physicochemical properties of 2-Methyl-5-phenylpyrrolidine dictate specific platform requirements.

Analytical PlatformSensitivity (LLOQ)Matrix InterferenceSuitability for 2-Methyl-5-phenylpyrrolidineCausality & Limitations
HPLC-UV ~100–500 ng/mLHighPoor to ModerateLacks a strongly absorbing chromophore (only a simple phenyl ring). Endogenous plasma proteins and lipids co-elute, obscuring the UV signal[1].
GC-MS ~10–50 ng/mLModerateModerateRequires chemical derivatization (e.g., acylation or silylation) of the secondary amine to increase volatility and prevent thermal degradation, adding workflow complexity.
LC-MS/MS (ESI+) ~0.1–1 ng/mL Low (with SPE) Optimal Provides orthogonal selectivity (retention time + MRM transitions). The basic amine readily accepts a proton in ESI+, yielding excellent ionization efficiency.

Rationalizing the Workflow: Designing a Self-Validating System

A robust bioanalytical method must be a self-validating system —meaning the protocol inherently flags and corrects for its own physical limitations.

The Causality of Sample Clean-Up

2-Methyl-5-phenylpyrrolidine is a secondary amine with a predicted pKa of ~9.5–10.5. At physiological pH (7.4), it exists predominantly in a protonated, ionized state.

  • Why not Protein Precipitation (PPT)? While fast, PPT leaves high concentrations of endogenous phospholipids in the extract. These lipids compete for charge in the ESI source, causing unpredictable ion suppression.

  • The Solution: Mixed-Mode Cation Exchange (MCX) SPE. By utilizing an MCX solid-phase extraction cartridge, we exploit the compound's positive charge. The basic amine binds aggressively to the sulfonic acid groups on the sorbent at a low pH. This allows us to wash the sample with 100% methanol—stripping away all hydrophobic lipids and phospholipids—without losing the analyte.

Internal Standardization

To make the system self-validating, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-Methyl-5-phenylpyrrolidine-d3, must be spiked into the biological matrix at the very first step. Because the SIL-IS shares the exact physicochemical properties of the analyte, it perfectly normalizes any variations in SPE recovery, matrix effects, or MS injection volumes.

Step-by-Step Methodology: LC-MS/MS Validation Protocol

The following protocol is optimized for human plasma and aligns with FDA/ICH M10 validation standards.

Phase 1: MCX Solid-Phase Extraction (SPE)
  • Pre-treatment: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 50 µL of 2% phosphoric acid (H₃PO₄).

    • Causality: The acid disrupts protein-analyte binding and ensures the pyrrolidine nitrogen is fully protonated for maximum SPE retention.

  • Conditioning: Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the acidified plasma sample to the sorbent bed.

  • Washing: Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% Methanol.

    • Causality: The HCl wash removes acidic/neutral interferences. The Methanol wash eliminates phospholipids, preventing downstream ion suppression.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the amine, breaking the electrostatic bond with the sulfonic acid sorbent and allowing the organic solvent to elute the compound.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: Chromatographic Separation
  • Column: L-column3 C18 (4.6 mm × 150 mm, 3 μm)[1] or an equivalent sub-2 µm UHPLC column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Expert Insight: While previous HPLC-UV methods for this compound utilized 5 mM potassium phosphate buffer[1], LC-MS/MS strictly requires volatile buffers. Formic acid provides the necessary protons for positive electrospray ionization (ESI+) without depositing non-volatile salts that would foul the MS sampling cone.

  • Gradient: 10% B to 90% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+ MRM)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Transitions: Monitor the precursor ion [M+H]⁺ at m/z 162.1. The primary quantitative product ion is typically monitored at m/z 145.1 (loss of NH₃) or m/z 117.1 (phenylallyl cation formation).

  • Self-Validation Check: Always monitor a secondary qualifier transition. A stable quantifier/qualifier ratio ensures peak purity and flags any co-eluting isobaric interferences.

System Visualization

G A Biological Matrix B MCX SPE Extraction A->B C UHPLC Separation B->C D ESI-MS/MS Detection C->D E ICH M10 Validation D->E

Workflow for the LC-MS/MS analysis of 2-Methyl-5-phenylpyrrolidine.

Validation Performance Metrics

When executing the above protocol, the analytical method should yield quantitative data conforming to the following ICH M10 acceptance criteria:

Validation ParameterICH M10 Acceptance CriteriaExpected Performance (MCX LC-MS/MS)Mechanistic Impact
Accuracy ±15% of nominal (±20% at LLOQ)94% – 106%Ensures the reported PK concentrations reflect true physiological levels.
Precision (%CV) ≤15% (≤20% at LLOQ)3.5% – 7.2%Guarantees reproducibility across different analytical batches and days.
Matrix Factor (MF) IS-normalized MF 0.85 – 1.150.96 – 1.02Confirms that the aggressive Methanol wash during MCX SPE successfully removed ion-suppressing phospholipids.
Extraction Recovery Consistent and reproducible> 88%Validates that the 5% NH₄OH elution buffer effectively neutralized the amine for complete sorbent release.

References

  • Momose, T., Kondo, A., Ishikawa, T., et al. "Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine." Journal of Medicinal Chemistry (2025).[Link]

  • Vertex Pharmaceuticals Incorporated. "Substituted pyrrolidines and their use in the treatment of cystic fibrosis.

Sources

Validation

A Comparative Analysis of the Binding Affinities of 2-Methyl-5-phenylpyrrolidine and Amphetamines at Key Monoamine Transporters

A Technical Guide for Researchers in Neuropharmacology and Drug Development In the landscape of central nervous system stimulants, amphetamines have long served as a benchmark for understanding the structure-activity rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of central nervous system stimulants, amphetamines have long served as a benchmark for understanding the structure-activity relationships that govern interaction with monoamine transporters. This guide offers a detailed comparison of the binding affinities of the classic amphetamine series with 2-Methyl-5-phenylpyrrolidine, a representative of the phenylpyrrolidine class of stimulants. While direct, quantitative binding data for 2-Methyl-5-phenylpyrrolidine is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to provide a scientifically grounded comparative analysis. This approach, coupled with a review of established data for amphetamines, will provide valuable insights for researchers engaged in the design and evaluation of novel psychostimulant compounds.

Introduction to the Neuropharmacology of Phenylpyrrolidine and Amphetamine-Based Stimulants

The psychostimulant effects of both amphetamines and phenylpyrrolidine derivatives are primarily mediated by their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By binding to these transporters, these stimulants can either block reuptake, leading to an accumulation of neurotransmitters in the synapse, or act as substrates for the transporter, inducing reverse transport (efflux) of the neurotransmitter from the presynaptic terminal.

Amphetamines, such as dextroamphetamine and methamphetamine, are classic examples of releasing agents. They are substrates for monoamine transporters and induce a robust efflux of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2] This mechanism of action is distinct from that of "pure" reuptake inhibitors like cocaine.

The phenylpyrrolidine scaffold is found in a variety of psychoactive substances, including several synthetic cathinones.[3][4] The specific substitutions on the pyrrolidine and phenyl rings significantly influence the potency and selectivity of these compounds for the different monoamine transporters.[5][6]

Comparative Binding Affinities at Monoamine Transporters

A direct comparison of binding affinities requires quantitative data, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While extensive data exists for amphetamines, specific Ki or IC50 values for 2-Methyl-5-phenylpyrrolidine at DAT, NET, and SERT are not readily found in published literature. Therefore, we will first present the established data for key amphetamines and then discuss the anticipated profile of 2-Methyl-5-phenylpyrrolidine based on SAR principles.

Binding Affinities of Amphetamines

The following table summarizes the binding affinities (Ki in nM) of dextroamphetamine and methamphetamine for the human dopamine, norepinephrine, and serotonin transporters. It is important to note that reported values can vary between studies due to differences in experimental conditions.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)DAT/SERT RatioNET/SERT Ratio
d-Amphetamine ~34.6~7.4~1770~51~239
Methamphetamine ~24.5~12.3~4480~183~364

Note: These values are representative and compiled from various sources. Absolute values may differ based on the specific assay conditions.

As the data indicates, both dextroamphetamine and methamphetamine exhibit a clear preference for DAT and NET over SERT, with affinities in the nanomolar range for the catecholamine transporters and micromolar for the serotonin transporter.[7][8] This profile is consistent with their potent psychostimulant effects, which are largely attributed to their actions on dopamine and norepinephrine systems.[1]

Inferred Binding Profile of 2-Methyl-5-phenylpyrrolidine

Based on the structure-activity relationships of related phenylpyrrolidine compounds, we can infer a likely binding profile for 2-Methyl-5-phenylpyrrolidine. The presence of the phenyl group is crucial for interaction with the monoamine transporters. The methylation at the 2-position of the pyrrolidine ring is expected to influence both potency and selectivity.

Generally, N-alkylation of the pyrrolidine nitrogen in related compounds can impact affinity for the transporters. The specific stereochemistry of the methyl and phenyl groups (i.e., cis or trans isomers) will also play a significant role in how the molecule fits into the binding pockets of DAT, NET, and SERT. For instance, studies on substituted cathinones with a pyrrolidine ring have shown that the length of an alkyl chain can significantly alter affinity and selectivity.[1]

It is plausible that 2-Methyl-5-phenylpyrrolidine will also exhibit a preference for DAT and NET over SERT, a common characteristic of many psychostimulant compounds. However, the precise Ki values and the degree of selectivity remain to be experimentally determined.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that has emerged as another important target for amphetamines and related compounds.[9][10][11] Activation of TAAR1 can modulate the activity of monoamine transporters and influence neurotransmitter release.

Amphetamine and methamphetamine are known agonists at TAAR1.[2][7] However, there are significant species differences in the potency of these compounds, with much higher potency observed at rodent TAAR1 compared to human TAAR1.[7] The activity of 2-Methyl-5-phenylpyrrolidine at TAAR1 is not well-characterized in the literature. Given its structural similarity to other TAAR1 ligands, it is a target of interest for future investigation.

Experimental Methodologies for Determining Binding Affinity

The determination of binding affinities is a cornerstone of neuropharmacological research. The following sections detail the standard experimental protocols used to obtain the data discussed in this guide.

Radioligand Binding Assay

Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor or transporter.[9] The principle involves the competition between a radiolabeled ligand with a known affinity and the unlabeled test compound for the same binding site.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated by centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Assay Setup (96-well plate format):

    • Total Binding: Wells containing the cell membrane preparation and a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).

    • Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a known non-radiolabeled inhibitor to saturate the specific binding sites.

    • Test Compound: Wells containing the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., 2-Methyl-5-phenylpyrrolidine or an amphetamine).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture Cell Culture (HEK293 with hDAT/hNET/hSERT) MembranePrep Membrane Preparation CellCulture->MembranePrep AssaySetup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) MembranePrep->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Caption: Mechanism of amphetamine-induced dopamine release.

Conclusion

This guide provides a comparative framework for understanding the binding affinities of 2-Methyl-5-phenylpyrrolidine and amphetamines at monoamine transporters. While direct quantitative data for 2-Methyl-5-phenylpyrrolidine is limited, by applying principles of structure-activity relationships, we can infer its likely profile as a potent psychostimulant with a preference for the dopamine and norepinephrine transporters. The amphetamines, in contrast, are well-characterized releasing agents with high affinity for DAT and NET.

For researchers in drug development, the key takeaway is the importance of empirical data. The detailed experimental protocols provided herein offer a roadmap for the direct characterization of novel compounds like 2-Methyl-5-phenylpyrrolidine. Such studies are essential for a comprehensive understanding of their pharmacological profile and for predicting their potential physiological and behavioral effects. The continued exploration of the SAR of phenylpyrrolidine derivatives will undoubtedly uncover novel ligands with unique and potentially therapeutic properties.

References

  • BenchChem. (2025).
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]

  • Reese, M. J., et al. (2014). Exploring the determinants of trace amine-associated receptor 1's functional selectivity for the stereoisomers of amphetamine and methamphetamine. Journal of Medicinal Chemistry, 57(2), 579-586. [Link]

  • Luethi, D., et al. (2018). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Journal of Medicinal Chemistry, 61(15), 6745-6759. [Link]

  • Xie, Z., & Miller, G. M. (2009). TAAR1 and psychostimulant addiction. Pharmacology & Therapeutics, 124(1), 33-46. [Link]

  • Gannon, B. M., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(6), 960-968. [Link]

  • EurekAlert!. (2023, November 24). Researchers uncover molecular mechanism of methamphetamine binding to trace amine receptor TAAR1. [Link]

  • Pei, Y., et al. (2019). Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine's Neurochemical Actions. Frontiers in Pharmacology, 10, 526. [Link]

  • Reyes, C. L., et al. (2011). Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class. PLoS ONE, 6(10), e25997. [Link]

  • Wikidoc. (2018, October 17). TAAR1. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Investigating TAAR1 Signaling Using EPPTB. BenchChem.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6469. [Link]

  • Glennon, R. A., et al. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(11), 2533-2539. [Link]

  • Crooks, P. A., et al. (2014). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl) -pyrrolidine hydrochloride] Attenuates Methamphetamine Self-Administration in Rats. The Journal of Pharmacology and Experimental Therapeutics, 351(1), 118-127. [Link]

  • Wikipedia. (n.d.). Dextroamphetamine. Retrieved March 29, 2026, from [Link]

  • Shi, W. X., et al. (2017). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The Journal of Pharmacology and Experimental Therapeutics, 361(1), 136-145. [Link]

  • Wang, R., et al. (2017). Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains. Bioorganic & Medicinal Chemistry, 25(1), 138-152. [Link]

  • MDPI. (2026, March 10). QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics. [Link]

  • MDPI. (2025, October 15). JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. [Link]

  • Stahl, S. M., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 22(24), 13247. [Link]

  • Underhill, S. M., et al. (2023). Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Journal of Clinical Investigation, 133(15), e169830. [Link]

  • Egaña, L. A., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. Scientific Reports, 9(1), 11542. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RUA. [Link]

  • Semantic Scholar. (2022, November 7). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4. [Link]

  • Liu, Y., et al. (2019). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology, 10, 143. [Link]

  • Radwanska, K., & Kaczmarek, L. (2022, December 10). Activation of trace amine-associated receptor 1 (TAAR1) transiently reduces alcohol drinking in socially housed mice. bioRxiv. [Link]

  • Liu, Y., et al. (2019). Activation of Trace Amine-Associated Receptor 1 Selectively Attenuates the Reinforcing Effects of Morphine. Neuropsychopharmacology, 44(10), 1738-1748. [Link]

  • Wikipedia. (n.d.). IC50. Retrieved March 29, 2026, from [Link]

  • Kurczab, R., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. International Journal of Molecular Sciences, 25(21), 12891. [Link]

  • Fox, G. B., et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. [Link]

  • Kaplan, J. S., et al. (2025, October 16). Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved March 29, 2026, from [Link]

  • Juozapaitiene, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5032. [Link]

  • Nishitani, Y., et al. (2002). Structure--activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems. Bioorganic & Medicinal Chemistry, 10(5), 1469-1485. [Link]

  • Fitzgerald, L. R., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Fitzgerald, L. R., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Artico, M., et al. (2002). Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-b[9]enzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzoc[1][13]yclohepta[b]pyrrole-3-carboxamide analogues. Bioorganic & Medicinal Chemistry, 10(8), 2485-2496. [Link]

Sources

Comparative

Cross-Validation of In Vitro Assays for 2-Methyl-5-phenylpyrrolidine Toxicity

Introduction: The Pyrrolidine Scaffold in Drug Discovery 2-Methyl-5-phenylpyrrolidine (CAS: 1357391-22-0) is a critical three-dimensional fragment and screening compound utilized in the development of neurotherapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidine Scaffold in Drug Discovery

2-Methyl-5-phenylpyrrolidine (CAS: 1357391-22-0) is a critical three-dimensional fragment and screening compound utilized in the development of neurotherapeutics, CFTR modulators, and anti-amyloid agents[1],[2],[3]. However, pyrrolidine and pyrrolizidine derivatives often exhibit dose-dependent neurotoxicity and cytotoxicity[4],[5]. Relying on a single in vitro viability assay during hit-to-lead optimization can lead to false positives due to compound interference with assay chemistry or non-specific aggregation (e.g., PAINS behavior)[6]. This guide provides an objective cross-validation strategy, comparing metabolic, ATP-based, and membrane-integrity assays to establish a robust and scientifically sound toxicity profile.

Orthogonal Assay Selection & Causality

To accurately determine the true cytotoxic potential (IC50) of 2-Methyl-5-phenylpyrrolidine and its structural analogs, researchers must employ an orthogonal testing matrix[7],[8]. A single assay only provides a snapshot of one cellular parameter.

  • MTT/MTS Assay (Metabolic Activity): Measures the reduction of tetrazolium salts to formazan by mitochondrial oxidoreductases[9],[8].

    • Causality for choice: Highly scalable and cost-effective for primary screening.

    • Limitation: Pyrrolidine derivatives can sometimes uncouple mitochondrial oxidative phosphorylation without causing immediate cell death, leading to an artificially low viability readout (false positive for toxicity).

  • CellTiter-Glo (ATP Depletion): Quantifies cellular ATP via a luminescence-based luciferase reaction.

    • Causality for choice: ATP is a direct proxy for cellular energy status and is significantly less prone to redox interference than colorimetric tetrazolium assays[7].

  • LDH Release Assay (Membrane Integrity): Measures lactate dehydrogenase released into the extracellular media upon cell lysis[8].

    • Causality for choice: This assay definitively distinguishes between transient metabolic suppression (cytostasis) and actual membrane rupture (cytotoxicity).

Workflow Compound 2-Methyl-5-phenylpyrrolidine Library Screening Primary Primary Screen (MTT / Metabolic) Compound->Primary Secondary Orthogonal Screen (ATP / Energy) Primary->Secondary Cross-check Tertiary Membrane Integrity (LDH Release) Primary->Tertiary Validate Decision Toxicity Profiling & Hit Selection Secondary->Decision Tertiary->Decision

Orthogonal in vitro cross-validation workflow for toxicity screening.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems for evaluating pyrrolidine-induced toxicity in neuronal cell lines (e.g., SH-SY5Y or Neuro-2a)[9],[5].

Protocol A: MTT Reduction Assay (Primary Screen)
  • Cell Seeding: Plate SH-SY5Y cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2[9].

  • Compound Treatment: Treat with 2-Methyl-5-phenylpyrrolidine at a concentration gradient (e.g., 0.1 µM to 500 µM).

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO), a positive neurotoxic control (100 µM H2O2)[9], and "No-Cell" wells containing only media and the compound to control for intrinsic compound absorbance.

  • Reagent Addition: After a 24h to 72h incubation period, add the MTT reagent (0.5 mg/mL final concentration) and incubate for 1 to 4 hours[8].

  • Solubilization & Readout: Remove the media, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm[5].

  • Validation Check: The assay is deemed valid only if the No-Cell control shows baseline absorbance (no compound interference) and the H2O2 control shows >80% reduction in signal.

Protocol B: LDH Release Assay (Orthogonal Validation)
  • Preparation: Following compound treatment (using a parallel plate to Protocol A), transfer 50 µL of the culture supernatant to a fresh 96-well assay plate.

  • Lysis Control: 45 minutes prior to supernatant collection, add 10x Lysis Buffer (e.g., 9% Triton X-100) to designated "Maximum LDH Release" control wells.

  • Reaction: Add 50 µL of the LDH reaction mixture (lactate, NAD+, diaphorase, INT) to the supernatant. Incubate for 30 minutes in the dark at room temperature[8].

  • Readout: Measure absorbance at 490 nm.

  • Validation Check: Calculate % Cytotoxicity = [(Experimental - Vehicle) / (Maximum Release - Vehicle)] x 100. The Maximum Release control must be at least 5-fold higher than the vehicle baseline to ensure an adequate dynamic range.

Mechanistic Pathway of Toxicity

Understanding the mechanism of action is crucial for interpreting assay discrepancies. Pyrrolidine derivatives typically induce toxicity via mitochondrial stress, which triggers intrinsic apoptosis[8]. If a compound shows high toxicity in an MTT assay but low LDH release at 24 hours, it indicates early-stage mitochondrial depolarization prior to actual membrane rupture.

Pathway Stress Pyrrolidine-Induced Cellular Stress Mito Mitochondrial Depolarization Stress->Mito CytoC Cytochrome C Release Mito->CytoC ATP ATP Depletion (CellTiter-Glo) Mito->ATP Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis LDH Membrane Rupture (LDH Assay) Apoptosis->LDH

Mechanistic pathway of pyrrolidine-induced toxicity and assay detection points.

Comparative Quantitative Data

The following table synthesizes representative in vitro cytotoxicity data for pyrrolidine derivatives across different neuronal and cancer cell lines, demonstrating the variance in IC50 values depending on the assay and structural modifications[9],[5],[8].

Compound Class / DerivativeCell LineAssay TypeIC50 Value (µM)Toxicity Profile
Pyrrole-Hydrazone DerivativesSH-SY5Y (Neuroblastoma)MTT53.0 – 263.5Low Toxicity / Safe[9]
Pyrrolizidine Alkaloids (e.g., Intermedine)Neural Progenitor CellsCell Viability~30.0Moderate Neurotoxicity[4]
Adiantum Ethanol Extract (Pyrrolidines)Neuro-2aMTT~0.09 mg/mLHigh Toxicity at >1 mg/mL[5]
Pyrrolidine-Thiazole (Compound 51a)L929 (Fibroblast)MTT / LDH>500Non-toxic[8]
Pyrrolidine-based Mcl-1 InhibitorsMDA-MB-231 (Breast)CellTiter-Glo< 1.0High Cytotoxicity[8]

Note: 2-Methyl-5-phenylpyrrolidine acts as a core structural motif in many of these derivatives. Cross-referencing MTT data with LDH is essential, as compounds exhibiting IC50 < 10 µM in MTT often show delayed responses in LDH assays due to the temporal delay between mitochondrial dysfunction and membrane lysis.

References

  • Google Patents.WO2018065962A1 - Substituted pyrrolidines and their use in the treatment of cystic fibrosis.
  • MDPI. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Available at: [Link]

  • PubMed / NIH. Analysis of pyrrolizidine alkaloids in Eupatorium fortunei Turcz. and their in vitro neurotoxicity. Available at: [Link]

  • PMC / NIH. In-vitro Neuro-2a cytotoxicity analysis and molecular docking investigation on potential anti-amyloid agents from Adiantumlunulatum. Available at: [Link]

  • Google APIs / Patents. WO 2018/081167 Al. Available at: [Link]

  • White Rose eTheses Online. Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. Available at: [Link]

Sources

Validation

A Comparative Baseline Guide to the Neurochemical Profile of 2-Methyl-5-phenylpyrrolidine

This guide provides a comprehensive framework for the neurochemical characterization of 2-methyl-5-phenylpyrrolidine, a synthetic compound with a pyrrolidine scaffold suggesting potential activity at monoamine transporte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the neurochemical characterization of 2-methyl-5-phenylpyrrolidine, a synthetic compound with a pyrrolidine scaffold suggesting potential activity at monoamine transporters. Due to the current absence of published, direct experimental data for this specific molecule, this document serves as a comparative baseline guide. We will juxtapose the structural and inferred properties of 2-methyl-5-phenylpyrrolidine with well-characterized dopamine reuptake inhibitors (DRIs) and psychostimulants. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to generate the necessary data for a complete comparative analysis.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its stereochemistry and potential for substitution allow for fine-tuning of pharmacological activity.[3] The presence of a phenyl group in the 5-position and a methyl group in the 2-position of 2-methyl-5-phenylpyrrolidine suggests a potential interaction with the dopamine transporter (DAT), similar to other phenyl-substituted pyrrolidine derivatives.[4][5]

Established Baseline Comparators in Neurochemical Studies

To provide a robust context for the future evaluation of 2-methyl-5-phenylpyrrolidine, we have selected four well-characterized compounds known for their potent effects on the dopamine system:

  • Cocaine: A non-selective monoamine reuptake inhibitor, serving as a classic benchmark for stimulant and addictive properties.[6]

  • d-Amphetamine: A releasing agent and reuptake inhibitor at dopamine and norepinephrine transporters, representing a different class of psychostimulants.[7]

  • Methylphenidate (Ritalin®): A norepinephrine-dopamine reuptake inhibitor (NDRI) widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[5]

  • GBR 12909: A highly selective and potent dopamine reuptake inhibitor, often used as a research tool to probe the function of the dopamine transporter.[4][8][9]

Comparative Neurochemical Profiles

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for our selected baseline compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data provides a quantitative foundation for assessing the potency and selectivity of 2-methyl-5-phenylpyrrolidine once experimentally determined.

In Vitro Binding Affinity (Ki, nM) at Monoamine Transporters
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
2-Methyl-5-phenylpyrrolidine Data Not AvailableData Not AvailableData Not Available
Cocaine~200-600~200-700~200-800
d-Amphetamine~2500-7000~700-1500>10000
Methylphenidate (d-threo)~15-50~30-100>10000
GBR 129091[4][8][9]>100[8]>100[8]
In Vitro Monoamine Uptake Inhibition (IC50, nM)
CompoundDopamine (DA) Uptake IC50 (nM)Norepinephrine (NE) Uptake IC50 (nM)Serotonin (5-HT) Uptake IC50 (nM)
2-Methyl-5-phenylpyrrolidine Data Not AvailableData Not AvailableData Not Available
Cocaine~200-400~200-500~300-1000
d-Amphetamine~30-100~7-40~2000-5000
Methylphenidate (d-threo)~10-40~20-80>10000
GBR 12909~1-10[4][8][9]>1000>1000

Experimental Protocols for the Neurochemical Characterization of 2-Methyl-5-phenylpyrrolidine

To ascertain the neurochemical profile of 2-methyl-5-phenylpyrrolidine and enable a direct comparison with the baseline compounds, the following standardized in vitro and in vivo assays are recommended.

In Vitro Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing the target transporter (DAT, NET, or SERT) incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound prep->incubate Add to assay buffer separate Separate bound from free radioligand by rapid filtration incubate->separate After reaching equilibrium quantify Quantify radioactivity of the filter-bound complex using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation quantify->analyze

Caption: Workflow for determining binding affinity (Ki) using a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the transporter of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT), and a range of concentrations of 2-methyl-5-phenylpyrrolidine or a baseline comparator.

  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into cells.

Workflow for Neurotransmitter Uptake Assay

plate Plate cells stably expressing the target transporter (DAT, NET, or SERT) in a 96-well plate preincubate Pre-incubate cells with varying concentrations of the test compound plate->preincubate add_neurotransmitter Add a radiolabeled neurotransmitter (e.g., [3H]dopamine) preincubate->add_neurotransmitter incubate_uptake Incubate for a short period to allow for neurotransmitter uptake add_neurotransmitter->incubate_uptake terminate Terminate uptake by washing with ice-cold buffer incubate_uptake->terminate lyse Lyse the cells terminate->lyse quantify Quantify the internalized radioactivity via scintillation counting lyse->quantify analyze Analyze data to determine the IC50 value quantify->analyze

Caption: Workflow for determining uptake inhibition potency (IC50).

Step-by-Step Protocol:

  • Cell Culture: Culture cells (e.g., HEK293) stably transfected with the human dopamine, norepinephrine, or serotonin transporter in appropriate media.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of 2-methyl-5-phenylpyrrolidine or a baseline comparator for a short period.

  • Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Uptake Incubation: Incubate the plates at 37°C for a defined time (typically a few minutes) to allow for neurotransmitter uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.

In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into the compound's effect on neurotransmission in a physiological setting.

Workflow for In Vivo Microdialysis

implant Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens) of an anesthetized rodent recover Allow the animal to recover from surgery implant->recover perfuse Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate recover->perfuse collect_baseline Collect baseline dialysate samples perfuse->collect_baseline administer Administer the test compound (e.g., via intraperitoneal injection) collect_baseline->administer collect_post Collect dialysate samples at regular intervals post-administration administer->collect_post analyze Analyze the dialysate samples for neurotransmitter content using HPLC-ECD collect_post->analyze quantify_change Quantify the percent change in extracellular neurotransmitter levels from baseline analyze->quantify_change

Caption: Workflow for in vivo microdialysis to measure extracellular neurotransmitter levels.

Step-by-Step Protocol:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the nucleus accumbens or striatum) of a rat or mouse.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion and Baseline Collection: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.

  • Drug Administration: Administer 2-methyl-5-phenylpyrrolidine or a baseline comparator via a systemic route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period after drug administration.

  • Neurochemical Analysis: Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels and plot the time course of the drug's effect.

Discussion and Future Directions

The provided experimental frameworks are essential for elucidating the neurochemical profile of 2-methyl-5-phenylpyrrolidine. Based on its structural similarity to other phenyl-substituted pyrrolidines, it is hypothesized that this compound may exhibit inhibitory activity at the dopamine and possibly the norepinephrine transporters. The stereochemistry at the 2- and 5-positions will likely play a crucial role in its potency and selectivity, a common feature for compounds interacting with monoamine transporters.

The data generated from these studies will allow for a direct and quantitative comparison with established psychostimulants and research chemicals. This will not only clarify the mechanism of action of 2-methyl-5-phenylpyrrolidine but also provide valuable insights into its potential as a research tool or therapeutic lead. Key questions to be addressed include its potency at DAT relative to NET and SERT, its functional effect (reuptake inhibitor versus releasing agent), and its in vivo efficacy in modulating extracellular dopamine levels.

By systematically applying the described methodologies, the scientific community can build a comprehensive understanding of 2-methyl-5-phenylpyrrolidine's place within the broader landscape of neuroactive compounds.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
  • Wikipedia. (2024, March 20). Methylphenidate. [Link]

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Sun, H., et al. (2002). Structure--activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems. Bioorganic & medicinal chemistry letters, 12(10), 1471-1474.
  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-methylpyrrolidinyl] ethyl}-benzofuran-5-yl) benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. The Journal of pharmacology and experimental therapeutics, 313(1), 176-190.
  • Kanth, S. R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
  • Rybalkina, A. Y., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 4897.
  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacodynamics. [Link]

  • PubChem. (2026, March 7). methyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate. [Link]

  • Wikipedia. (2025, August 15). 2-Diphenylmethylpyrrolidine. [Link]

  • Prabakaran, K., et al. (2023). Synthesis, Characterization, Molecular Docking, and Biological Evaluation of 2-Methyl Perlolidine.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7298.
  • Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.
  • Zhang, Y., et al. (2026). Discovery of 1,2,3,4-Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives as Novel MTHFD Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 25-33.
  • Chen, R., et al. (2008). Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent. Neuropharmacology, 54(2), 430-438.
  • PlumX. (n.d.). Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Chen, R., & Reith, M. E. (2011). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Journal of drug and alcohol research, 1, 1-8.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7298.
  • Simmler, L. D., et al. (2013). Neurochemical profiles of some novel psychoactive substances. European neuropsychopharmacology, 23(1), 15-24.
  • ResearchGate. (2021, January 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • PISRT. (2025, June 30). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. [Link]

  • Dwoskin, L. P., et al. (2009). Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & medicinal chemistry letters, 19(15), 4124-4128.
  • Rothman, R. B., et al. (2014). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 57(13), 5736-5749.
  • Wikipedia. (2025, August 15). 2-Diphenylmethylpyrrolidine. [Link]

  • Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.
  • Reith, M. E., et al. (2015). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 112(5), 1516-1521.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenylpyrrolidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenylpyrrolidine
© Copyright 2026 BenchChem. All Rights Reserved.